molecular formula C43H78N7O18P3S B15547492 (3S)-3-hydroxydocosanoyl-CoA

(3S)-3-hydroxydocosanoyl-CoA

Cat. No.: B15547492
M. Wt: 1106.1 g/mol
InChI Key: VNJQSRVXTRJVAZ-HXFYSNAESA-N
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Description

(3S)-3-hydroxydocosanoyl-CoA is a 3-hydroxydocosanoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3S)-hydroxydocosanoic acid. It is a 3-hydroxydocosanoyl-CoA and a long-chain (3S)-hydroxy fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C43H78N7O18P3S

Molecular Weight

1106.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydocosanethioate

InChI

InChI=1S/C43H78N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,51,54-55H,4-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/t31-,32+,36+,37+,38-,42+/m0/s1

InChI Key

VNJQSRVXTRJVAZ-HXFYSNAESA-N

Origin of Product

United States

Foundational & Exploratory

Endogenous Function of (3S)-3-Hydroxydocosanoyl-CoA in Human Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(3S)-3-hydroxydocosanoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), particularly docosanoic acid (C22:0). Its primary endogenous function is to serve as a substrate in the energy production pathway, where it is converted to 3-oxodocosanoyl-CoA. While its role as a metabolite is established, direct evidence for a signaling or regulatory function in human cells is not yet documented in scientific literature. This guide provides a comprehensive overview of the metabolic context of this compound, including the relevant enzymatic pathways, and presents methodologies for its study.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly sphingolipids and glycerolipids. The catabolism of VLCFAs occurs primarily in peroxisomes, as mitochondria are unable to efficiently metabolize these long-chain substrates. This compound is a specific intermediate in the breakdown of docosanoic acid, a saturated 22-carbon fatty acid. Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, highlighting the importance of understanding the function of each intermediate in this pathway.

Metabolic Pathway of this compound

This compound is exclusively involved in the peroxisomal β-oxidation pathway. The breakdown of docosanoyl-CoA to acetyl-CoA and shorter-chain acyl-CoAs involves a series of enzymatic reactions.

Peroxisomal β-Oxidation of Docosanoyl-CoA

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) trans_2_Docosenoyl_CoA trans-2-Docosenoyl-CoA Docosanoyl_CoA->trans_2_Docosenoyl_CoA ACOX1 (FAD -> FADH2) S3_Hydroxydocosanoyl_CoA This compound trans_2_Docosenoyl_CoA->S3_Hydroxydocosanoyl_CoA HSD17B4 (Enoyl-CoA hydratase activity) +H2O Oxo_Docosanoyl_CoA 3-Oxodocosanoyl-CoA S3_Hydroxydocosanoyl_CoA->Oxo_Docosanoyl_CoA HSD17B4 (3-hydroxyacyl-CoA dehydrogenase activity) (NAD+ -> NADH) Icosanoyl_CoA Icosanoyl-CoA (C20:0-CoA) Oxo_Docosanoyl_CoA->Icosanoyl_CoA SCPx / Thiolase +CoA-SH Acetyl_CoA Acetyl-CoA Oxo_Docosanoyl_CoA->Acetyl_CoA SCPx / Thiolase +CoA-SH

Figure 1: Peroxisomal β-oxidation of docosanoyl-CoA.

The key enzymes involved in the metabolism of this compound are:

  • Acyl-CoA Oxidase 1 (ACOX1): This enzyme catalyzes the first and rate-limiting step of peroxisomal β-oxidation, the conversion of docosanoyl-CoA to trans-2-docosenoyl-CoA.[1][2][3]

  • D-bifunctional protein (encoded by the HSD17B4 gene): This protein possesses two enzymatic activities: enoyl-CoA hydratase and (3S)-3-hydroxyacyl-CoA dehydrogenase.[4][5][6]

    • The enoyl-CoA hydratase domain hydrates trans-2-docosenoyl-CoA to form this compound.

    • The (3S)-3-hydroxyacyl-CoA dehydrogenase domain then oxidizes this compound to 3-oxodocosanoyl-CoA.[4][5][6]

  • Sterol Carrier Protein X (SCPx) / Peroxisomal Thiolase: This enzyme catalyzes the final step, the thiolytic cleavage of 3-oxodocosanoyl-CoA to yield acetyl-CoA and icosanoyl-CoA (C20:0-CoA).[7][8][9] Icosanoyl-CoA can then undergo further rounds of β-oxidation.

Quantitative Data

Acyl-CoA SpeciesRat Heart (nmol/g wet weight)Rat Kidney (nmol/g wet weight)Rat Muscle (nmol/g wet weight)
C22:0-CoANot ReportedNot ReportedNot Reported
C24:0-CoANot ReportedNot ReportedNot Reported
C26:0-CoANot ReportedNot ReportedNot Reported
Total Long-Chain Acyl-CoAs ~2.5 ~1.5 ~0.5

Note: The table above presents approximate values for total long-chain acyl-CoAs from various sources for context. Specific concentrations of individual very-long-chain acyl-CoAs, including this compound, are yet to be definitively quantified in human cells.

Similarly, detailed kinetic parameters (Km, Vmax) for the human enzymes specifically with this compound as a substrate are not available. Studies on peroxisomal enzymes have often used shorter-chain substrates for kinetic analyses.

Experimental Protocols

The study of this compound requires specialized analytical techniques due to its low abundance and potential instability. The general workflow involves extraction from biological samples followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Harvest Cell/Tissue Homogenization (in cold buffer) Spiking Addition of Internal Standard (e.g., 13C-labeled acyl-CoA) Cell_Harvest->Spiking Extraction Acyl-CoA Extraction (e.g., solid-phase extraction or liquid-liquid extraction) LC_Separation LC Separation (Reversed-phase C18 column) Extraction->LC_Separation Spiking->Extraction MS_Detection MS/MS Detection (ESI+ with MRM) LC_Separation->MS_Detection Quantification Quantification (Comparison to standard curve) MS_Detection->Quantification

Figure 2: General workflow for the analysis of this compound.
Extraction of Very-Long-Chain Acyl-CoAs from Human Cells

This protocol is a generalized method and may require optimization for specific cell types and experimental conditions.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or another suitable extraction solvent like acetonitrile (B52724)/isopropanol/water mixtures.

  • Internal standard (e.g., a commercially available odd-chain or isotopically labeled very-long-chain acyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge, vortex mixer, and evaporator.

Procedure:

  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS and then scrape the cells in the presence of the extraction solvent. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then resuspend in the extraction solvent.

  • Internal Standard Spiking: Add a known amount of the internal standard to the cell lysate.

  • Extraction:

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended for cleaner samples):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase.

Quantification by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Aqueous solution with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with a modifier.

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is typically used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.

Quantification: A standard curve is generated using a synthetic, purified this compound standard of known concentrations. The concentration of the endogenous molecule in the sample is then determined by comparing its peak area ratio to the internal standard against the standard curve. The synthesis of a 13C-labeled internal standard would be ideal for the most accurate quantification.[10][11]

Signaling Pathways and Regulatory Roles

Currently, there is no direct evidence in the scientific literature to suggest that this compound has a specific signaling function in human cells. Its primary role appears to be as an obligate intermediate in the catabolism of docosanoic acid.

However, it is plausible that accumulation of this compound, as occurs in certain peroxisomal disorders, could have downstream effects on cellular signaling. For instance, the buildup of VLCFA-CoAs, in general, has been linked to cellular stress, inflammation, and altered membrane properties.

Logical Relationship of this compound in Cellular Metabolism

Signaling_Context cluster_input Metabolic Input cluster_pathway Peroxisomal Beta-Oxidation cluster_output Cellular Functions Docosanoic_Acid Docosanoic Acid (C22:0) Docosanoyl_CoA Docosanoyl-CoA Docosanoic_Acid->Docosanoyl_CoA S3_Hydroxydocosanoyl_CoA This compound Docosanoyl_CoA->S3_Hydroxydocosanoyl_CoA Metabolic_Products Acetyl-CoA & Shorter Acyl-CoAs S3_Hydroxydocosanoyl_CoA->Metabolic_Products Signaling Downstream Signaling (Hypothetical) S3_Hydroxydocosanoyl_CoA->Signaling Accumulation may lead to cellular stress/inflammation Energy Energy Production Metabolic_Products->Energy

Figure 3: Hypothetical signaling context of this compound.

Conclusion and Future Directions

This compound is a critical intermediate in the peroxisomal β-oxidation of docosanoic acid in human cells. Its established function is purely metabolic, serving as a substrate for D-bifunctional protein. While the methodologies for its analysis can be inferred from protocols for other acyl-CoAs, specific quantitative data and detailed kinetic parameters for the human enzymes involved are currently lacking. A key area for future research will be to investigate whether this compound, or other very-long-chain 3-hydroxyacyl-CoAs, possess any direct signaling roles, particularly in the context of peroxisomal disorders where these metabolites may accumulate. The development of specific analytical standards and reagents will be crucial for advancing our understanding of the precise functions of this molecule in human health and disease.

References

Stereospecific Synthesis of (3S)-3-Hydroxydocosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the stereospecific synthesis of (3S)-3-hydroxydocosanoyl-CoA, a critical molecular probe for research in very-long-chain fatty acid (VLCFA) metabolism and associated pathologies. The synthesis of this complex molecule is dissected into two primary stages: the stereoselective formation of (3S)-3-hydroxydocosanoic acid and its subsequent coupling with coenzyme A. This document details both chemical and biocatalytic methodologies for achieving the desired (S)-stereochemistry at the C3 position, offering comprehensive experimental protocols for each approach. Quantitative data from relevant literature is summarized in structured tables to facilitate comparison of different synthetic strategies. Furthermore, this guide includes mandatory visualizations of the synthetic workflows and the relevant biological pathway—peroxisomal β-oxidation of very-long-chain fatty acids—using Graphviz diagrams to provide clear, logical representations of the processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and the development of novel therapeutics.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in numerous biological processes, including the formation of cellular membranes, sphingolipid biosynthesis, and the production of lipid mediators.[1] The metabolic pathways of VLCFAs are distinct from those of shorter-chain fatty acids and are primarily handled within peroxisomes.[2] Dysregulation of VLCFA metabolism is implicated in several severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD), highlighting the importance of studying the enzymes and intermediates involved in these pathways.[3]

This compound is a key intermediate in the peroxisomal β-oxidation of docosanoic acid (C22:0). The stereochemistry at the C3 position is critical for its recognition by and processing through the enzymatic machinery of the β-oxidation spiral. Access to stereochemically pure this compound is therefore essential for in vitro biochemical assays, inhibitor screening, and the elucidation of the mechanisms of enzymes involved in VLCFA metabolism.

This guide outlines robust and reproducible methods for the stereospecific synthesis of this compound, providing researchers with the necessary information to produce this vital research tool.

Stereoselective Synthesis of (3S)-3-Hydroxydocosanoic Acid

The primary challenge in the synthesis of the target molecule lies in the stereocontrolled introduction of the hydroxyl group at the C3 position of the 22-carbon fatty acid chain. Two principal strategies are presented here: asymmetric chemical synthesis and biocatalytic reduction.

Chemical Synthesis Approaches

The Evans aldol (B89426) reaction is a powerful and highly predictable method for the synthesis of syn-β-hydroxy carbonyl compounds with excellent stereocontrol.[4][5] The strategy involves the use of a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the aldol addition between an enolate and an aldehyde.

The overall workflow for the synthesis of (3S)-3-hydroxydocosanoic acid via an Evans aldol reaction is depicted below.

Evans_Aldol_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Chiral Auxiliary Chiral Auxiliary Acylation Acylation Chiral Auxiliary->Acylation Eicosanal Eicosanal Aldol Addition Aldol Addition Eicosanal->Aldol Addition Enolate Formation Enolate Formation Acylation->Enolate Formation Enolate Formation->Aldol Addition Auxiliary Cleavage Auxiliary Cleavage Aldol Addition->Auxiliary Cleavage 3S_Hydroxy_Acid (3S)-3-Hydroxydocosanoic Acid Auxiliary Cleavage->3S_Hydroxy_Acid

Caption: Evans Aldol Reaction Workflow.

Experimental Protocol: Evans Aldol Reaction

A detailed protocol for the Evans "syn"-aldol reaction is provided below, adapted for the synthesis of (3S)-3-hydroxydocosanoic acid.[6]

  • Acylation of Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature overnight. Purify the resulting N-propionyloxazolidinone by flash chromatography.

  • Enolate Formation: Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) at -78 °C. Add dibutylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition: Cool the enolate solution back to -78 °C and add eicosanal (C20 aldehyde, 1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Workup and Auxiliary Cleavage: Quench the reaction with a pH 7 phosphate (B84403) buffer, followed by the addition of methanol (B129727). To the vigorously stirred biphasic mixture, slowly add 30% hydrogen peroxide. After 1 hour, concentrate the mixture to remove organic solvents and extract the aqueous residue with dichloromethane. The chiral auxiliary can be recovered. The resulting β-hydroxy imide is then hydrolyzed using lithium hydroxide (B78521) and hydrogen peroxide to yield (3S)-3-hydroxydocosanoic acid.

  • Purification: The final product can be purified by crystallization or flash column chromatography on silica (B1680970) gel.

An alternative chemical approach involves the asymmetric reduction of a 3-ketoester. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is a highly effective method for this transformation, typically affording high enantioselectivity.[7][8]

The workflow for this approach is outlined below.

CBS_Reduction_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Keto_Ester Methyl 3-oxodocosanoyl Asymmetric_Reduction Asymmetric Reduction Keto_Ester->Asymmetric_Reduction CBS_Catalyst (R)-CBS Catalyst CBS_Catalyst->Asymmetric_Reduction Borane Borane Source Borane->Asymmetric_Reduction Hydrolysis Hydrolysis Asymmetric_Reduction->Hydrolysis 3S_Hydroxy_Acid (3S)-3-Hydroxydocosanoic Acid Hydrolysis->3S_Hydroxy_Acid

Caption: CBS Reduction Workflow.

Experimental Protocol: Asymmetric Reduction of Methyl 3-oxodocosanoate

  • Preparation of the β-Keto Ester: Methyl 3-oxodocosanoate can be prepared via a Claisen condensation between methyl eicosanoate and methyl acetate (B1210297) using a strong base such as sodium hydride.

  • CBS Reduction: To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at -78 °C, add borane-dimethyl sulfide (B99878) complex (1.1 eq) dropwise. After stirring for 15 minutes, add a solution of methyl 3-oxodocosanoate (1.0 eq) in anhydrous THF dropwise over 30 minutes. Stir the reaction at -78 °C for 4-6 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of methanol at -78 °C. Allow the mixture to warm to room temperature and concentrate under reduced pressure. The resulting boronate ester is then hydrolyzed by stirring with 1 M HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Ester Hydrolysis: The resulting methyl (3S)-3-hydroxydocosanoate is hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a THF/water mixture.

  • Purification: The final product is purified by flash column chromatography or crystallization.

Biocatalytic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis. The use of ketoreductases (KREDs) for the asymmetric reduction of β-keto esters to the corresponding (S)-β-hydroxy esters is a well-established and scalable method.[9][10]

The workflow for the biocatalytic synthesis is presented below.

Biocatalytic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Keto_Ester Methyl 3-oxodocosanoyl Enzymatic_Reduction Enzymatic Reduction Keto_Ester->Enzymatic_Reduction Ketoreductase Ketoreductase Ketoreductase->Enzymatic_Reduction Cofactor NAD(P)H Cofactor->Enzymatic_Reduction Hydrolysis Hydrolysis Enzymatic_Reduction->Hydrolysis 3S_Hydroxy_Acid (3S)-3-Hydroxydocosanoic Acid Hydrolysis->3S_Hydroxy_Acid

Caption: Biocatalytic Reduction Workflow.

Experimental Protocol: Ketoreductase-Mediated Reduction

  • Enzyme and Substrate Preparation: A suitable ketoreductase with activity towards long-chain β-keto esters is required. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is also necessary. Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Enzymatic Reduction: To the buffered solution, add NAD(P)H, the ketoreductase, and the cofactor regeneration system enzymes. Add the substrate, methyl 3-oxodocosanoate, dissolved in a water-miscible co-solvent like isopropanol (B130326) to aid solubility. The reaction is typically run at room temperature with gentle agitation.

  • Reaction Monitoring and Workup: Monitor the reaction progress by TLC or HPLC. Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Ester Hydrolysis and Purification: The extracted methyl (3S)-3-hydroxydocosanoate is then hydrolyzed and purified as described in the chemical synthesis section.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excesses for the described synthetic methods, based on literature data for similar long-chain substrates.

MethodSubstrateCatalyst/AuxiliaryTypical Yield (%)Typical Enantiomeric Excess (ee %)Reference
Evans Aldol ReactionLong-chain aldehyde(4R,5S)-4-methyl-5-phenyloxazolidin-2-one70-85>98 (syn)[4]
CBS ReductionLong-chain β-keto ester(R)-Me-CBS-oxazaborolidine80-95>95[7]
Biocatalytic ReductionLong-chain β-keto esterKetoreductase90-99>99[9]

Coupling of (3S)-3-Hydroxydocosanoic Acid with Coenzyme A

The final step in the synthesis is the formation of the thioester bond between the carboxyl group of (3S)-3-hydroxydocosanoic acid and the thiol group of coenzyme A. This can be achieved through enzymatic or chemical methods.

Enzymatic Synthesis using Acyl-CoA Synthetase

Long-chain acyl-CoA synthetases (ACSLs) catalyze the ATP-dependent activation of fatty acids to their corresponding CoA thioesters.[11][12] This is the most biologically relevant and often most efficient method for this transformation.

Experimental Protocol: Enzymatic Coupling

  • Reaction Setup: In a buffered solution (e.g., Tris-HCl, pH 7.5) containing ATP, MgCl₂, and dithiothreitol (B142953) (DTT), add coenzyme A and (3S)-3-hydroxydocosanoic acid.

  • Enzymatic Reaction: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase. Incubate the reaction at 37°C.

  • Monitoring and Purification: Monitor the formation of the product by HPLC. The product can be purified using solid-phase extraction or preparative HPLC.

Chemical Synthesis

A common chemical method involves the activation of the carboxylic acid, for example, as an N-hydroxysuccinimide (NHS) ester, followed by reaction with coenzyme A.[13]

Experimental Protocol: Chemical Coupling via NHS Ester

  • Activation of the Carboxylic Acid: React (3S)-3-hydroxydocosanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous organic solvent (e.g., DMF) to form the NHS ester.

  • Coupling with Coenzyme A: Dissolve the purified NHS ester in a suitable solvent and add it to a solution of coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0).

  • Purification: Purify the resulting this compound by preparative HPLC.

Biological Context: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

This compound is a key intermediate in the peroxisomal β-oxidation of docosanoic acid. Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the chain-shortening of VLCFAs that cannot be processed by mitochondria. The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.[14]

The pathway involves a series of enzymatic reactions, and a deficiency in any of these enzymes can lead to the accumulation of VLCFAs and severe disease.[15][16]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Docosanoyl_CoA Docosanoyl-CoA (C22) Enoyl_CoA trans-2-Docosenoyl-CoA Docosanoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxodocosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Thiolytic_Cleavage Thiolytic Cleavage Ketoacyl_CoA->Thiolytic_Cleavage 3-Ketoacyl-CoA Thiolase Icosanoyl_CoA Icosanoyl-CoA (C20) Thiolytic_Cleavage->Icosanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolytic_Cleavage->Acetyl_CoA

Caption: Peroxisomal β-Oxidation Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the stereospecific synthesis of this compound. By detailing both established chemical methods and modern biocatalytic approaches, this document equips researchers with the necessary knowledge to produce this valuable research compound. The provided experimental protocols, quantitative data summaries, and pathway visualizations are intended to facilitate the practical application of these synthetic strategies. The availability of stereochemically pure this compound will undoubtedly contribute to advancing our understanding of very-long-chain fatty acid metabolism and the development of therapies for related disorders.

References

(3S)-3-Hydroxydocosanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(3S)-3-Hydroxydocosanoyl-CoA is a long-chain fatty acyl-CoA intermediate in the metabolic pathways of docosanoic acid (C22:0), a very-long-chain fatty acid (VLCFA). While not a routinely measured biomarker, its position in fatty acid metabolism suggests its potential as an indicator of flux through β-oxidation pathways and as a marker for specific metabolic disorders. This technical guide provides a comprehensive overview of the metabolic context of this compound, its potential as a biomarker in metabolic disorders, detailed experimental protocols for its analysis, and the signaling pathways in which it may be involved.

Introduction to this compound and its Metabolic Significance

This compound is a key intermediate in the mitochondrial and peroxisomal β-oxidation of docosanoic acid. Fatty acids must be activated to their CoA esters to be metabolized.[1] The β-oxidation spiral consists of a cycle of four reactions: oxidation, hydration, oxidation, and thiolysis. This compound is the product of the second step, the hydration of trans-2-docosenoyl-CoA, catalyzed by enoyl-CoA hydratase. The subsequent step is the oxidation of this compound to 3-ketodocosanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase.[2]

Dysregulation of fatty acid oxidation is a hallmark of many metabolic disorders.[3] In conditions where β-oxidation is impaired, intermediates such as 3-hydroxyacyl-CoAs may accumulate. While the direct measurement of this compound is not common in clinical practice, the accumulation of its downstream metabolites, such as long-chain 3-hydroxyacylcarnitines, is a key diagnostic marker for disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[4][5][6][7]

This compound in Metabolic Disorders

While specific quantitative data for this compound in metabolic disorders is scarce in the literature, its role can be inferred from the pathophysiology of several diseases.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency is an autosomal recessive disorder of fatty acid oxidation caused by mutations in the HADHA gene.[3] This deficiency impairs the oxidation of long-chain fatty acids. In LCHAD deficiency, the impaired conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including presumably this compound. These are then converted to their corresponding acylcarnitines for transport out of the mitochondria, leading to elevated levels of long-chain 3-hydroxyacylcarnitines in the blood, which are used for diagnosis.[6][7]

Zellweger Spectrum Disorders (ZSD)

ZSDs are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis.[8] Peroxisomes are essential for the β-oxidation of very-long-chain fatty acids (VLCFAs).[9][10] In ZSD, the impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, including C22:0, in plasma and tissues.[11][12] This accumulation suggests that the upstream intermediates in the peroxisomal β-oxidation pathway, including this compound, may also be elevated within the cell.

Potential as a Biomarker

Direct measurement of intracellular this compound could offer a more proximal view of the metabolic block in disorders of fatty acid oxidation compared to downstream metabolites. However, the technical challenges of quantifying intracellular acyl-CoAs have limited its use as a routine biomarker.

Quantitative Data Summary

BiomarkerDisorderSample TypeConcentration in PatientsConcentration in ControlsReference
C16-OH AcylcarnitineLCHAD DeficiencyDried Blood SpotElevatedNormal[6]
C18-OH AcylcarnitineLCHAD DeficiencyDried Blood SpotElevatedNormal[7]
C18:1-OH AcylcarnitineLCHAD DeficiencyDried Blood SpotElevatedNormal[7]
Very-Long-Chain Fatty Acids (C22:0, C24:0, C26:0)Zellweger Spectrum DisorderPlasmaElevatedNormal[11][12]

Experimental Protocols

The analysis of this compound requires specialized analytical techniques due to its low abundance and the complexity of the biological matrix.

Synthesis of this compound Standard

A stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry. The synthesis of acyl-CoAs can be achieved through several methods, including the use of N-hydroxysuccinimide esters of the corresponding fatty acid.[13]

Protocol for Synthesis of Acyl-CoA Esters:

  • Activation of the Fatty Acid: 3-Hydroxydocosanoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate organic solvent (e.g., dichloromethane) to form the NHS ester of 3-hydroxydocosanoic acid.

  • Coupling with Coenzyme A: The purified NHS ester is then reacted with the free sulfhydryl group of Coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0).

  • Purification: The resulting this compound is purified by reversed-phase high-performance liquid chromatography (HPLC).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Sample Preparation:

  • Homogenization: Tissue or cell samples are homogenized in a cold acidic buffer to precipitate proteins and quench enzymatic activity.

  • Extraction: Acyl-CoAs are extracted from the homogenate using a mixture of organic solvents (e.g., isopropanol/acetonitrile).

  • Solid-Phase Extraction (SPE): The extract is cleaned up using a C18 SPE cartridge to remove interfering substances.

  • Reconstitution: The purified extract is dried down and reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve peak shape.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion of this compound to a specific product ion.

Signaling Pathways and Logical Relationships

Long-chain acyl-CoA esters are not only metabolic intermediates but can also act as signaling molecules, regulating various cellular processes.[14]

Regulation of Gene Expression

Long-chain acyl-CoAs can bind to and modulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

VLCFA VLCFA 3S-3-hydroxydocosanoyl-CoA 3S-3-hydroxydocosanoyl-CoA VLCFA->3S-3-hydroxydocosanoyl-CoA PPARa PPARa 3S-3-hydroxydocosanoyl-CoA->PPARa activates Gene Expression Gene Expression PPARa->Gene Expression regulates Lipid Metabolism Lipid Metabolism Gene Expression->Lipid Metabolism

Caption: Potential signaling role of this compound.

Experimental Workflow for Biomarker Discovery

The process of identifying and validating a new biomarker like this compound follows a structured workflow.

Hypothesis Hypothesis Sample_Collection Sample_Collection Hypothesis->Sample_Collection LC_MS_Analysis LC_MS_Analysis Sample_Collection->LC_MS_Analysis Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis Validation Validation Data_Analysis->Validation Biomarker Biomarker Validation->Biomarker

Caption: Workflow for biomarker discovery and validation.

Peroxisomal β-Oxidation Pathway

The breakdown of very-long-chain fatty acids occurs in peroxisomes.

Docosanoyl-CoA Docosanoyl-CoA trans-2-Docosenoyl-CoA trans-2-Docosenoyl-CoA Docosanoyl-CoA->trans-2-Docosenoyl-CoA Acyl-CoA oxidase 3S-3-hydroxydocosanoyl-CoA 3S-3-hydroxydocosanoyl-CoA trans-2-Docosenoyl-CoA->3S-3-hydroxydocosanoyl-CoA Enoyl-CoA hydratase 3-Ketodocosanoyl-CoA 3-Ketodocosanoyl-CoA 3S-3-hydroxydocosanoyl-CoA->3-Ketodocosanoyl-CoA 3-Hydroxyacyl-CoA dehydrogenase Icosanoyl-CoA + Acetyl-CoA Icosanoyl-CoA + Acetyl-CoA 3-Ketodocosanoyl-CoA->Icosanoyl-CoA + Acetyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of docosanoyl-CoA.

Conclusion

This compound is a critical, yet understudied, intermediate in very-long-chain fatty acid metabolism. While direct evidence for its role as a clinical biomarker is currently limited, its position in key metabolic pathways implicated in several inherited metabolic disorders suggests its potential significance. Further research, facilitated by the advanced analytical methods outlined in this guide, is warranted to fully elucidate the role of this compound in health and disease. Such studies may pave the way for novel diagnostic strategies and therapeutic interventions for a range of metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of long-chain acyl-CoAs from biological samples. The methodology is designed to ensure high recovery and purity, making it suitable for downstream applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy production, and cell signaling.[1][2][3][4] Accurate quantification of these molecules is essential for understanding various physiological and pathological processes, including metabolic disorders like type 2 diabetes.[1][2][3][4] Solid-phase extraction is a robust and effective technique for the purification and concentration of long-chain acyl-CoAs from complex biological matrices.[5][6]

Experimental Protocols

This section details the materials and step-by-step procedures for the extraction of long-chain acyl-CoAs from tissue samples.

Materials
  • Tissue Sample: Frozen tissue (e.g., liver, heart, kidney, muscle), rapidly frozen in liquid nitrogen and stored at -80°C.[6]

  • Homogenizer: Glass homogenizer.[5][6]

  • Reagents:

  • Solid-Phase Extraction (SPE) Columns:

    • Weak anion exchange SPE columns.[6]

    • Alternatively, C18 reversed-phase columns or oligonucleotide purification columns can be used.[1][2][5]

Procedure

1. Sample Homogenization and Extraction:

  • Weigh approximately 100-200 mg of frozen tissue.[1][2]

  • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[6]

  • Homogenize the tissue thoroughly.

  • Add 2-propanol and homogenize again.[5]

  • Extract the acyl-CoAs from the homogenate with acetonitrile.[5]

2. Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition the weak anion exchange SPE column according to the manufacturer's instructions. A general procedure involves washing with methanol followed by equilibration with the appropriate buffer.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing: Wash the column to remove interfering substances. A typical wash may consist of the extraction buffer or a mild organic solvent mixture.

  • Elution: Elute the long-chain acyl-CoAs from the column using an appropriate elution solvent. For weak anion exchange columns, this is often a buffer with a higher salt concentration or a different pH. For C18 columns, an acetonitrile gradient with ammonium hydroxide at a high pH (e.g., 10.5) can be used.[1][2]

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.[6]

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the downstream analytical method, such as a methanol/water mixture.[6]

Data Presentation

The following tables summarize quantitative data from validated methods for the analysis of long-chain acyl-CoAs.

Table 1: Method Validation Parameters [1][2]

ParameterValue Range
Accuracy94.8% - 110.8%
Inter-run Precision2.6% - 12.2%
Intra-run Precision1.2% - 4.4%

Table 2: Recovery Rates for Long-Chain Acyl-CoA Extraction [5]

Tissue TypeRecovery Rate
Various70% - 80%

Visualizations

Experimental Workflow for Solid-Phase Extraction of Long-Chain Acyl-CoAs

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Tissue Frozen Tissue Sample Homogenization Homogenization (KH2PO4 Buffer, Isopropanol) Tissue->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Conditioning SPE Column Conditioning Extraction->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Concentration Drying & Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the solid-phase extraction of long-chain acyl-CoAs.

Logical Relationship of Key Steps in the Protocol

Protocol_Logic Start Start Sample_Homogenization Sample Homogenization Start->Sample_Homogenization Solvent_Extraction Solvent Extraction Sample_Homogenization->Solvent_Extraction releases acyl-CoAs SPE_Purification SPE Purification Solvent_Extraction->SPE_Purification loads extract Analyte_Elution Analyte Elution SPE_Purification->Analyte_Elution removes impurities Final_Analysis Final Samplefor Analysis Analyte_Elution->Final_Analysis provides pure sample

References

Application Notes and Protocols for In Vitro Enzymatic Assay of Very-Long-Chain 3-Hydroxyacyl-CoA Dehydratase Using (3S)-3-Hydroxydocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of cellular lipids and play significant roles in various physiological processes.[1][2] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle involving a complex of enzymes. The third step in this cycle is the dehydration of a (3S)-3-hydroxyacyl-CoA to a trans-2-enoyl-CoA, catalyzed by a very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (HACD; EC 4.2.1.134).[3][4] In humans, four HACD isoforms (HACD1-4) have been identified, with HACD1 and HACD2 showing broad and redundant activity.[1][5] Specifically, the UniProt database confirms that human HACD2 catalyzes the conversion of (3R)-hydroxydocosanoyl-CoA to (2E)-docosenoyl-CoA.[6]

Dysregulation of VLCFA metabolism is associated with several inherited diseases, making the enzymes in this pathway, including HACD, potential therapeutic targets.[2] These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the activity of HACD using (3S)-3-hydroxydocosanoyl-CoA as a substrate. The primary method described is a continuous coupled spectrophotometric assay, with an alternative LC-MS based method also outlined for direct product quantification.

Signaling Pathway: Very-Long-Chain Fatty Acid Elongation Cycle

The enzymatic assay described herein focuses on the third step of the VLCFA elongation cycle. Understanding the entire pathway provides context for the assay and its potential applications in studying lipid metabolism.

VLCFA_Elongation_Cycle cluster_0 VLCFA Elongation Machinery (Endoplasmic Reticulum) AcylCoA Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA->KetoacylCoA ELOVLs (Condensation) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA (3S)-3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA KAR (Reduction) NADPH -> NADP+ EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA HACD (Dehydration) - H2O ElongatedAcylCoA Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA TER (Reduction) NADPH -> NADP+ ElongatedAcylCoA->AcylCoA Further Elongation or Cellular Utilization

Caption: The four-step very-long-chain fatty acid elongation cycle.

Experimental Principles

A direct continuous spectrophotometric assay for HACD is challenging as the dehydration reaction does not involve a chromogenic substrate or cofactor. Therefore, a coupled-enzyme assay is employed. The product of the HACD reaction, trans-2-docosenoyl-CoA, serves as a substrate for the subsequent enzyme in the elongation cycle, trans-2,3-enoyl-CoA reductase (TER). TER utilizes NADPH as a cofactor to reduce the trans-double bond. The activity of HACD can thus be determined by monitoring the rate of NADPH oxidation, which is observed as a decrease in absorbance at 340 nm.

For direct quantification of the product, trans-2-docosenoyl-CoA, a discontinuous assay coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized. This method offers high specificity and sensitivity.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
This compoundCustom Synthesis/Avanti Polar LipidsN/A
Recombinant Human HACD2CUSABIOCSB-MP761567HU
Recombinant Human trans-2,3-enoyl-CoA Reductase (TER)MedwellMWR-H8231
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)Sigma-AldrichN7505
Potassium Phosphate Buffer, pH 7.0In-house preparationN/A
Triton X-100Sigma-AldrichT8787
Dithiothreitol (DTT)Sigma-AldrichD9779
EDTASigma-AldrichE9884
Acetonitrile (B52724) (LC-MS Grade)Fisher ScientificA998
Formic Acid (LC-MS Grade)Fisher ScientificA117

Protocols

Protocol 1: Coupled Spectrophotometric Assay for HACD Activity

This protocol measures HACD activity by monitoring the consumption of NADPH in a TER-coupled reaction.

1. Preparation of Reagents:

  • 1 M Potassium Phosphate Buffer (pH 7.0): Prepare a 1 M stock solution and adjust the pH to 7.0.

  • 100 mM EDTA: Dissolve in deionized water and adjust pH to 8.0.

  • 1 M DTT: Prepare fresh by dissolving in deionized water.

  • 10 mM NADPH: Prepare fresh by dissolving in 10 mM Tris-HCl, pH 7.5. Store on ice and protect from light.

  • Assay Buffer (1x): 100 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 1 mM EDTA.

  • Substrate Stock Solution (1 mM this compound): Due to the low aqueous solubility of VLCFA-CoAs, careful preparation is required. Dissolve the substrate in a minimal amount of DMSO or a 2:1 chloroform:methanol solution, then slowly add to the assay buffer containing 0.1% (w/v) Triton X-100 while vortexing to create a micellar solution. The final concentration of the organic solvent should be less than 1% in the final assay mixture.

  • Enzyme Solutions: Dilute recombinant human HACD2 and TER to the desired concentrations in Assay Buffer. Keep on ice.

2. Assay Procedure:

  • Set up a 96-well UV-transparent microplate or quartz cuvettes.

  • Prepare a reaction mixture (e.g., for a 200 µL final volume) as described in the table below. Prepare a master mix of the common reagents.

  • Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the HACD2 enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer maintained at 37°C.

  • Run a control reaction without the HACD2 enzyme to account for any background NADPH oxidation.

Reaction Mixture Components:

ComponentVolume (µL) for 200 µL reactionFinal Concentration
Assay Buffer (1x)Variable1x
10 mM NADPH4200 µM
Recombinant Human TERVariable1-5 µg/mL
1 mM Substrate Stock2-2010-100 µM*
Recombinant Human HACD2100.5-2 µg/mL
Deionized WaterTo 200 µLN/A

*Note: The optimal substrate concentration should be determined empirically. Based on the Km of HACD2 for a C16 substrate (121.7 µM), a starting range of 10-100 µM is recommended.[6]

3. Data Analysis:

  • Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance curve.

  • Subtract the rate of the control reaction (without HACD2) from the rate of the experimental reaction.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Enzyme]) Where:

    • ε (Molar extinction coefficient of NADPH at 340 nm) = 6220 M⁻¹cm⁻¹

    • l (path length in cm)

    • [Enzyme] is the concentration of HACD2 in mg/mL.

Protocol 2: LC-MS Based Assay for Direct Product Detection

This protocol allows for the direct measurement of the product, trans-2-docosenoyl-CoA.

1. Reaction Setup:

  • Prepare the reaction mixture as described in Protocol 1, but without NADPH and TER.

  • Incubate the reaction at 37°C for a defined period (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., C17-CoA).

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the protein.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

2. LC-MS Analysis:

  • LC System: A high-performance liquid chromatography system capable of reverse-phase separation.

  • Column: A C18 column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the substrate and product.

  • MS System: A mass spectrometer capable of electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Monitor the specific m/z values for this compound and trans-2-docosenoyl-CoA.

3. Data Analysis:

  • Generate a standard curve for the product, trans-2-docosenoyl-CoA.

  • Quantify the amount of product formed at each time point by comparing the peak area to the standard curve and normalizing to the internal standard.

  • Calculate the initial reaction velocity and determine the enzyme's specific activity.

Data Presentation

Table 1: Kinetic Parameters of Human HACD Isoforms (with C16-CoA Substrate)

EnzymeSubstrateKm (µM)Notes
HACD23-Hydroxypalmitoyl-CoA121.7Data from UniProt.[6] Provides an estimate for substrate concentration.
HACD33-Hydroxypalmitoyl-CoA49.5Data from UniProt.[2]
HACD43-Hydroxypalmitoyl-CoA6.8Data from GeneCards.

Note: Specific kinetic data for this compound is not currently available in the public domain. The provided data for the C16 analog should be used as a starting point for assay optimization.

Table 2: Example Data from a Coupled Spectrophotometric Assay

Sample[HACD2] (µg/mL)Rate (ΔA340/min)Specific Activity (nmol/min/mg)
Control00.002N/A
Experiment 110.0253.70
Experiment 220.0483.70

Visualization of Experimental Workflow

Coupled_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - Substrate Stock Solution - NADPH Solution - Enzyme Dilutions (HACD2, TER) start->reagent_prep reaction_setup Set up Reaction Mixture in Microplate: - Buffer, NADPH, TER, Substrate reagent_prep->reaction_setup equilibration Equilibrate at 37°C for 5 min reaction_setup->equilibration initiation Initiate Reaction with HACD2 equilibration->initiation measurement Monitor Absorbance at 340 nm (Decrease over time) initiation->measurement data_analysis Calculate Rate (ΔA340/min) and Specific Activity measurement->data_analysis end End data_analysis->end

Caption: Workflow for the coupled spectrophotometric HACD assay.

Troubleshooting

IssuePossible Cause(s)Suggestion(s)
No or Low Activity - Inactive enzyme (HACD2 or TER)- Substrate precipitation- Incorrect buffer pH or temperature- NADPH degradation- Verify enzyme activity with a known substrate (if available).- Improve substrate solubilization; try different concentrations of Triton X-100 or sonication.- Check pH of all buffers and confirm spectrophotometer temperature.- Prepare NADPH fresh and keep it on ice and protected from light.
High Background Rate (Control) - Contamination of reagents with dehydrogenases- Spontaneous NADPH degradation- Use high-purity reagents.- Ensure the reaction is shielded from light.
Non-linear Reaction Rate - Substrate depletion- Product inhibition- Enzyme instability- Use a lower enzyme concentration or a higher substrate concentration.- The coupled nature of this assay should minimize product inhibition of HACD.- Check the stability of the enzymes under assay conditions.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of very-long-chain 3-hydroxyacyl-CoA dehydratase activity using its C22 substrate, this compound. The coupled spectrophotometric assay is suitable for higher-throughput screening of potential inhibitors and for kinetic analysis, while the LC-MS method provides a direct and highly specific means of product quantification. These tools are valuable for researchers in the fields of lipid metabolism, drug discovery, and the study of diseases related to VLCFA accumulation.

References

Application Notes and Protocols for (3S)-3-hydroxydocosanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and utilization of (3S)-3-hydroxydocosanoyl-CoA standards. Adherence to these protocols is crucial for maintaining the integrity and stability of the compound, ensuring accurate and reproducible experimental results.

Introduction

This compound is a long-chain acyl-coenzyme A thioester. Such molecules are key intermediates in fatty acid metabolism and are utilized in various biochemical assays.[1] Due to their complex structure, containing a labile thioester bond, proper handling and storage are paramount to prevent degradation and ensure the accuracy of experimental outcomes.

Receiving and Initial Inspection

Upon receiving a shipment of this compound, immediately perform the following steps:

  • Verify Packaging Integrity: Inspect the outer packaging for any signs of damage that may have occurred during transit.

  • Check Temperature: If the product is shipped on dry ice or ice packs, ensure that it has remained frozen.

  • Documentation: Confirm that the product name, lot number, and quantity match the information on the packing slip and certificate of analysis.

  • Immediate Storage: Without delay, transfer the unopened vial to the recommended long-term storage conditions as outlined below.

Storage Conditions

The stability of long-chain acyl-CoA standards is highly dependent on storage temperature. To minimize degradation, follow these guidelines:

Storage ConditionTemperatureDurationNotes
Long-Term Storage (Unopened) -80°CUp to 1 year (or as specified by the manufacturer)Store in a non-frost-free freezer to avoid temperature cycling.
Short-Term Storage (Unopened) -20°CUp to 6 monthsAvoid repeated exposure to room temperature.
Reconstituted Standard (Aliquoted) -80°CUp to 3 monthsAliquoting is highly recommended to avoid repeated freeze-thaw cycles.
Reconstituted Standard (Working Solution) 4°CUp to 24 hoursKeep on ice during use. Discard any unused working solution after this period.

Key Recommendations:

  • Avoid Repeated Freeze-Thaw Cycles: This is a critical factor in preventing the degradation of acyl-CoA molecules. Aliquoting the reconstituted standard into single-use volumes is strongly advised.

  • Protect from Light: Store vials in the dark or in amber tubes to prevent photodegradation.

  • Inert Atmosphere: For utmost stability, especially for long-term storage, consider storing the solid compound under an inert gas like argon or nitrogen.

Reconstitution of the Standard

Proper reconstitution is essential for accurate concentration determination and experimental reproducibility.

Materials:

  • This compound standard

  • Anhydrous solvent (e.g., methanol, ethanol, or a buffer of choice, pH 6.0-7.5)

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Equilibration: Allow the unopened vial of the standard to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation from forming inside the vial.

  • Solvent Addition: Add the appropriate volume of pre-chilled solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex the vial for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Immediately aliquot the reconstituted stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Experimental Protocol: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This protocol describes a typical application of this compound as a substrate to measure the activity of 3-hydroxyacyl-CoA dehydrogenase. The enzyme catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[1] The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

A. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.

  • NAD+ Stock Solution: 10 mM NAD+ in assay buffer. Store in aliquots at -20°C.

  • This compound Substrate Stock Solution: Prepare a 1 mM stock solution as described in section 4.

  • Enzyme Solution: Prepare a suitable dilution of 3-hydroxyacyl-CoA dehydrogenase in assay buffer. The optimal concentration should be determined empirically.

B. Assay Procedure:

  • Instrument Setup: Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture as follows:

    • 850 µL Assay Buffer

    • 100 µL NAD+ Stock Solution

    • 50 µL Enzyme Solution

  • Incubation: Incubate the reaction mixture for 5 minutes at the assay temperature to allow for temperature equilibration and to record the background rate of NAD+ reduction in the absence of the substrate.

  • Initiation of Reaction: Add 50 µL of the this compound substrate stock solution to the cuvette and mix thoroughly by gentle inversion.

  • Data Acquisition: Immediately start recording the absorbance at 340 nm for 5-10 minutes at regular intervals (e.g., every 15 seconds).

C. Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

  • Use the Beer-Lambert law (A = εbc) to calculate the enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    Enzyme Activity (µmol/min/mL) = (ΔA340/min) / (ε * b) * 10^6

    Where:

    • ε = 6220 M⁻¹cm⁻¹

    • b = path length of the cuvette (typically 1 cm)

Visualizations

Experimental_Workflow Experimental Workflow for HADH Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, NAD+, Substrate, Enzyme) Instrument_Setup Instrument Setup (Spectrophotometer at 340 nm) Reaction_Mix Prepare Reaction Mixture (Buffer, NAD+, Enzyme) Instrument_Setup->Reaction_Mix Incubation Incubate at Assay Temperature Reaction_Mix->Incubation Initiate_Reaction Add Substrate (this compound) Incubation->Initiate_Reaction Data_Acquisition Record Absorbance at 340 nm Initiate_Reaction->Data_Acquisition Calculate_Rate Calculate ΔA340/min Data_Acquisition->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Caption: Workflow for the 3-hydroxyacyl-CoA dehydrogenase activity assay.

Fatty_Acid_Beta_Oxidation Fatty Acid Beta-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Caption: Overview of the mitochondrial fatty acid beta-oxidation pathway.

Conclusion

The integrity of this compound standards is critical for reliable experimental data. Proper handling, including controlled storage temperatures, avoidance of repeated freeze-thaw cycles, and correct reconstitution techniques, will ensure the stability and performance of this important biochemical reagent. Always refer to the manufacturer's specific recommendations and safety data sheets for the most accurate and up-to-date information.

References

Application Notes and Protocols for the Analytical Determination of Very Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates in lipid metabolism. They are fatty acids with 22 or more carbon atoms esterified to coenzyme A. The analysis of VLCFA-CoAs is pivotal in understanding various physiological and pathological processes, particularly in the context of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD). In X-ALD, a deficiency in the ABCD1 transporter leads to the accumulation of VLCFA-CoAs in tissues and cells, making their precise quantification a key diagnostic and research tool.[1] These application notes provide a comprehensive overview of the analytical standards, methodologies, and protocols for the robust and sensitive analysis of VLCFA-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Standards for VLCFA-CoA Analysis

The accuracy of VLCFA-CoA quantification relies heavily on the use of appropriate analytical standards. Due to their amphipathic nature and potential for instability, careful selection and handling of standards are crucial.

Internal Standards: For reliable quantification, stable isotope-labeled internal standards are recommended to compensate for matrix effects and variations in extraction efficiency and instrument response. Deuterated or 13C-labeled VLCFA-CoA analogs are ideal. Odd-chain fatty acyl-CoAs (e.g., C17:0-CoA, C19:0-CoA) can also be used as internal standards if stable isotope-labeled standards are unavailable, as they are typically absent or present at very low levels in biological samples.

Calibration Standards: A series of calibration standards of known concentrations are used to generate a calibration curve for the quantification of endogenous VLCFA-CoAs. Commercially available VLCFA-CoA standards can be purchased from various suppliers. It is essential to verify the purity and concentration of the standards upon receipt and to store them under appropriate conditions (typically at -80°C) to prevent degradation.

Commercial Suppliers:

  • Avanti Polar Lipids

  • Cayman Chemical

Quantitative Data Summary

The following tables summarize quantitative data of VLCFA-CoA levels from published studies, providing a reference for expected concentrations in different biological matrices.

Table 1: Acyl-CoA Levels in Human Fibroblasts (pmol/mg protein) [1]

Acyl-CoA SpeciesControl (n=5)AMN (n=3)CCALD (n=4)
Saturated Acyl-CoAs
16:0-CoA13.9 ± 3.414.1 ± 2.613.5 ± 2.1
18:0-CoA5.8 ± 1.56.5 ± 1.16.2 ± 0.9
20:0-CoA0.3 ± 0.10.4 ± 0.10.4 ± 0.1
22:0-CoA0.2 ± 0.10.5 ± 0.10.6 ± 0.1
24:0-CoA0.1 ± 0.00.8 ± 0.21.0 ± 0.2
26:0-CoA0.0 ± 0.00.5 ± 0.10.7 ± 0.1
Monounsaturated Acyl-CoAs
18:1-CoA10.2 ± 2.511.5 ± 2.110.9 ± 1.8
20:1-CoA0.4 ± 0.10.5 ± 0.10.5 ± 0.1
22:1-CoA0.2 ± 0.10.4 ± 0.10.5 ± 0.1
24:1-CoA0.2 ± 0.11.5 ± 0.31.8 ± 0.3
26:1-CoA0.1 ± 0.01.2 ± 0.21.5 ± 0.2

AMN: Adrenomyeloneuropathy, CCALD: Childhood Cerebral Adrenoleukodystrophy. Data are presented as mean ± SD.

Table 2: Long-Chain Acyl-CoA Levels in Rat Liver (nmol/g wet weight)

Acyl-CoA SpeciesControl DietHigh-Fat Diet
Palmitoyl-CoA (16:0)25.3 ± 3.135.4 ± 4.2
Stearoyl-CoA (18:0)10.2 ± 1.514.8 ± 2.1
Oleoyl-CoA (18:1)30.1 ± 4.542.7 ± 5.8
Linoleoyl-CoA (18:2)15.8 ± 2.322.1 ± 3.4

Data are representative values from literature and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction of VLCFA-CoAs from Cultured Cells

This protocol is adapted from methodologies described for the analysis of acyl-CoAs in cultured fibroblasts.[1][2]

Materials:

  • Cultured cells (e.g., fibroblasts)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile/Isopropanol (3:1, v/v), ice-cold

  • 0.1 M Potassium phosphate (B84403) buffer (pH 6.7)

  • Internal standard solution (e.g., deuterated VLCFA-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Centrifuge

  • Homogenizer or sonicator

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Scrape cells and collect by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Homogenize or sonicate the cell pellet in 0.9 mL of ice-cold acetonitrile/isopropanol (3:1, v/v).

  • Determine the protein concentration of the homogenate using a suitable method (e.g., BCA assay).

  • Spike the cell homogenate with the internal standard solution.

  • Add 300 µL of 0.1 M potassium phosphate buffer (pH 6.7).

  • Vortex the mixture and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant from step 7 onto the conditioned SPE cartridge.

  • Wash the cartridge with water.

  • Elute the acyl-CoAs with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

Protocol 2: LC-MS/MS Analysis of VLCFA-CoAs

This protocol provides a general framework for the LC-MS/MS analysis of VLCFA-CoAs.[3][4][5]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with a suitable modifier (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 - 50°C.

MS/MS Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI). Positive ESI is often preferred for acyl-CoA analysis.[5]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific VLCFA-CoAs.

  • MRM Transitions: The precursor ion is typically the [M+H]+ ion of the VLCFA-CoA, and the product ion is a characteristic fragment, often corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) group.

  • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for each VLCFA-CoA to achieve maximum sensitivity.

Signaling Pathways and Experimental Workflows

VLCFA-CoA Metabolism and Peroxisomal β-Oxidation

VLCFAs are synthesized in the endoplasmic reticulum and must be transported into peroxisomes for degradation via β-oxidation. The ABCD1 transporter plays a crucial role in this process. A defect in ABCD1 leads to the accumulation of VLCFA-CoAs in the cytosol, which can then be incorporated into various complex lipids, leading to cellular dysfunction.

VLCFA_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_disease X-ALD Pathophysiology LCFA-CoA LCFA-CoA Elongation Elongation LCFA-CoA->Elongation Fatty Acid Elongases VLCFA-CoA VLCFA-CoA Elongation->VLCFA-CoA Complex Lipids Complex Lipids VLCFA-CoA->Complex Lipids Incorporation ABCD1 ABCD1 Transporter VLCFA-CoA->ABCD1 Transport VLCFA-CoA_perox VLCFA-CoA ABCD1->VLCFA-CoA_perox Beta-Oxidation β-Oxidation VLCFA-CoA_perox->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Defective ABCD1 Defective ABCD1 Accumulation Cytosolic VLCFA-CoA Accumulation Defective ABCD1->Accumulation Cellular Dysfunction Cellular Dysfunction Accumulation->Cellular Dysfunction

Caption: VLCFA-CoA metabolism and the role of ABCD1 in peroxisomal β-oxidation.

Experimental Workflow for VLCFA-CoA Analysis

The following diagram illustrates a typical workflow for the analysis of VLCFA-CoAs from biological samples.

Experimental_Workflow Sample Collection 1. Sample Collection (Cells, Tissues) Homogenization 2. Homogenization & Internal Standard Spiking Sample Collection->Homogenization Extraction 3. Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LC-MS_Analysis 5. LC-MS/MS Analysis (MRM Mode) Evaporation->LC-MS_Analysis Data Processing 6. Data Processing & Quantification LC-MS_Analysis->Data Processing

Caption: A typical experimental workflow for VLCFA-CoA analysis.

Conclusion

The accurate and precise quantification of very long-chain fatty acyl-CoAs is essential for advancing our understanding of lipid metabolism and related disorders. The methodologies and protocols outlined in these application notes, based on robust LC-MS/MS techniques, provide a reliable framework for researchers, scientists, and drug development professionals. Adherence to best practices in sample preparation, the use of appropriate analytical standards, and careful optimization of instrumental parameters will ensure high-quality, reproducible data for both basic research and clinical applications.

References

Application Notes and Protocols for Measuring 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity with (3S)-3-Hydroxydocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid β-oxidation pathway. It catalyzes the third step of the cycle, the NAD+-dependent oxidation of (3S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This reaction is essential for the catabolism of fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production. The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, which is part of the mitochondrial trifunctional protein (TFP), is responsible for processing long and very-long-chain fatty acids.[1][2] Deficiencies in LCHAD activity can lead to severe metabolic disorders.[3]

This document provides detailed application notes and a protocol for measuring the activity of HADH, with a specific focus on the very-long-chain substrate, (3S)-3-hydroxydocosanoyl-CoA (C22). Understanding the enzymatic kinetics of HADH with very-long-chain substrates is critical for studying fatty acid metabolism, diagnosing metabolic disorders, and for the development of therapeutic interventions.

Data Presentation

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source
Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA (C4)251.8He et al., 1989
Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA (C8)3.33.3He et al., 1989
Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase3-Hydroxymyristoyl-CoA (C14)2.52.5He et al., 1989
Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase3-Hydroxypalmitoyl-CoA (C16)2.52.2He et al., 1989
Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD)Palmitoyl-CoA (C16:0)6.8-He et al., 2011
Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD)Stearoyl-CoA (C18:0)19.7-He et al., 2011

Signaling Pathway

The following diagram illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the mitochondrial fatty acid β-oxidation pathway.

Beta_Oxidation_Pathway cluster_matrix Mitochondrial Matrix cluster_cofactors Cofactor Conversion Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD Hydroxyacyl_CoA (3S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD NAD+ Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FADH2 FADH2 FAD->FADH2 NADH NADH + H+ NAD->NADH

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

Principle of the Assay

The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the enzyme activity. For very-long-chain substrates that may be poorly soluble or inhibitory, a coupled enzyme assay is recommended to ensure the reaction proceeds to completion. In this coupled assay, the product of the HADH reaction, 3-ketoacyl-CoA, is immediately cleaved by 3-ketoacyl-CoA thiolase, pulling the reaction forward.

Materials and Reagents
  • Enzyme Source: Purified 3-hydroxyacyl-CoA dehydrogenase or mitochondrial trifunctional protein, or cell/tissue lysates.

  • This compound: Substrate. Due to the hydrophobic nature of this very-long-chain acyl-CoA, it should be dissolved in a suitable buffer containing a mild detergent (e.g., Triton X-100) to ensure solubility.

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form): Cofactor.

  • 3-ketoacyl-CoA thiolase: Coupling enzyme (optional, but recommended for very-long-chain substrates).

  • Coenzyme A (CoASH): Required for the thiolase reaction in the coupled assay.

  • Bovine Serum Albumin (BSA): To bind free fatty acids and stabilize the enzyme.

  • Potassium Phosphate Buffer: (100 mM, pH 7.4)

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

Assay Protocol (Coupled Enzyme System)
  • Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.4) containing 0.1% Triton X-100 and 0.1 mg/mL BSA.

    • 50 µL of 10 mM NAD+.

    • 20 µL of 1 mg/mL 3-ketoacyl-CoA thiolase.

    • 20 µL of 10 mM CoASH.

  • Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 50 µL of the enzyme sample (purified enzyme or cell/tissue lysate) to the cuvette and mix gently.

  • Monitor Baseline: Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline.

  • Start the Measurement: Add 10 µL of a stock solution of this compound (e.g., 10 mM) to initiate the reaction. The final concentration of the substrate should be varied to determine kinetic parameters.

  • Record Data: Immediately start recording the absorbance at 340 nm for 5-10 minutes. The rate of the reaction should be linear during the initial phase.

  • Calculate Enzyme Activity: The activity of HADH is calculated using the Beer-Lambert law. The rate of change in absorbance per minute (ΔA340/min) is used to calculate the enzyme activity in units (µmol of NADH formed per minute) per milligram of protein.

    • Molar extinction coefficient of NADH at 340 nm: 6220 M⁻¹cm⁻¹

    Formula: Activity (µmol/min/mg) = (ΔA340/min * Total reaction volume (mL)) / (6.22 * mg of protein in the assay * light path (cm))

Experimental Workflow Diagram

HADH_Assay_Workflow Prepare_Reagents Prepare Assay Buffer, Substrate, and Cofactors Reaction_Setup Set up Reaction Mixture in Cuvette Prepare_Reagents->Reaction_Setup Prepare_Enzyme Prepare Enzyme Sample (Purified or Lysate) Add_Enzyme Add Enzyme to Reaction Mixture Prepare_Enzyme->Add_Enzyme Equilibration Equilibrate at 37°C for 5 min Reaction_Setup->Equilibration Equilibration->Add_Enzyme Baseline_Reading Measure Baseline Absorbance at 340 nm Add_Enzyme->Baseline_Reading Initiate_Reaction Add this compound Baseline_Reading->Initiate_Reaction Data_Acquisition Record Absorbance at 340 nm over Time Initiate_Reaction->Data_Acquisition Data_Analysis Calculate Enzyme Activity (Vmax, Km) Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for Lipidomic Profiling of Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain acyl-Coenzyme A esters (VLC-ACoAs) are critical intermediates in lipid metabolism, playing essential roles in a variety of cellular processes, including sphingolipid and glycerophospholipid synthesis, as well as being precursors for lipid mediators. These molecules, typically defined as having acyl chains of 22 carbon atoms or more, are synthesized in the endoplasmic reticulum and degraded in peroxisomes. Dysregulation of VLC-ACoA metabolism is implicated in several inherited metabolic diseases, such as X-linked adrenoleukodystrophy, and is of growing interest in the study of metabolic syndrome, neurodegenerative disorders, and cancer.

Accurate and robust quantification of VLC-ACoAs is challenging due to their low abundance, complex amphiphilic nature, and susceptibility to degradation. This document provides a detailed lipidomics workflow for the targeted profiling of VLC-ACoAs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), from sample preparation to data analysis and interpretation.

Signaling Pathways of Very Long-Chain Acyl-CoA Metabolism

VLC-ACoAs are central to two major metabolic pathways: biosynthesis via fatty acid elongation and degradation via peroxisomal β-oxidation.

Biosynthesis: Very Long-Chain Fatty Acid Elongation

The synthesis of VLC-ACoAs occurs in the endoplasmic reticulum through a four-step elongation cycle, where a C2 unit from malonyl-CoA is added to a pre-existing long-chain acyl-CoA.[1] This cycle is catalyzed by a complex of enzymes. The initial and rate-limiting step is the condensation reaction, which is carried out by one of seven fatty acid elongases (ELOVL1-7), each with specific substrate preferences.[2][3]

VLCFA_Elongation LC_Acyl_CoA Long-Chain Acyl-CoA (e.g., C16:0-CoA) KCS KCS (ELOVL1-7) LC_Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCR KCR Ketoacyl_CoA->KCR Hydroxyacyl_CoA β-Hydroxyacyl-CoA HCD HCD Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA ECR ECR Enoyl_CoA->ECR VLC_Acyl_CoA Very Long-Chain Acyl-CoA (LC Acyl-CoA + C2) Further_Elongation Further Elongation or Cellular Use VLC_Acyl_CoA->Further_Elongation KCS->Ketoacyl_CoA Condensation KCR->Hydroxyacyl_CoA Reduction (NADPH) HCD->Enoyl_CoA Dehydration ECR->VLC_Acyl_CoA Reduction (NADPH)

VLC-ACoA Biosynthesis Pathway
Degradation: Peroxisomal β-Oxidation

The breakdown of VLC-ACoAs occurs exclusively in peroxisomes, as mitochondria lack the necessary enzymes to handle these long acyl chains. The process involves a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA and a shorter acyl-CoA.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix VLC_Acyl_CoA Very Long-Chain Acyl-CoA (in Cytosol) ABCD1 ABCD1 Transporter VLC_Acyl_CoA->ABCD1 Transport Peroxisome Peroxisome VLC_Acyl_CoA_P VLC-Acyl-CoA ACOX Acyl-CoA Oxidase VLC_Acyl_CoA_P->ACOX Oxidation (FAD -> FADH2) Enoyl_CoA trans-2-Enoyl-CoA DBP D-bifunctional Protein Enoyl_CoA->DBP Hydration/ Dehydrogenation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA Shorter Acyl-CoA Mitochondria Mitochondrial β-Oxidation Shorter_Acyl_CoA->Mitochondria ABCD1->Peroxisome ACOX->Enoyl_CoA DBP->Ketoacyl_CoA Thiolase->Acetyl_CoA Thiolase->Shorter_Acyl_CoA

VLC-ACoA Degradation Pathway

Experimental Workflow for VLC-ACoA Profiling

A robust and reproducible workflow is paramount for the accurate quantification of VLC-ACoAs. The following diagram outlines the key stages of the analytical process.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., Tissue, Plasma) - Snap-freeze in liquid N2 - Store at -80°C Extraction 2. Acyl-CoA Extraction - Homogenization in acidic buffer - Solvent extraction (ACN/Isopropanol) - Internal standard spiking Sample_Collection->Extraction Purification 3. Solid-Phase Extraction (SPE) - Weak anion exchange column - Wash and elution Extraction->Purification LC_MS 4. LC-MS/MS Analysis - Reversed-phase C18 column - Gradient elution - ESI+ ionization - Targeted analysis (MRM/SRM) Purification->LC_MS Data_Processing 5. Data Processing - Peak picking and integration - Deisotoping - Normalization to internal standard LC_MS->Data_Processing Data_Analysis 6. Data Analysis - Quantification - Statistical analysis (t-test, ANOVA) - Multivariate analysis (PCA, OPLS-DA) Data_Processing->Data_Analysis Interpretation 7. Biological Interpretation - Pathway analysis - Biomarker discovery Data_Analysis->Interpretation

Overall Lipidomics Workflow

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established methods and is suitable for various tissue types.[1]

Materials:

  • Frozen biological sample (e.g., ~100 mg of tissue)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2 mL of isopropanol to the homogenate and vortex. Then, add 4 mL of ACN, vortex again, and centrifuge at 4°C to pellet the protein.

  • Phase Separation: Transfer the supernatant to a new tube. Add 2 mL of saturated (NH4)2SO4 to induce phase separation. Vortex and centrifuge.

  • Collection: Carefully collect the upper organic layer containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification

Materials:

  • Weak anion exchange SPE columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

Procedure:

  • Column Conditioning: Condition the SPE column with 2 mL of methanol, followed by 2 mL of water.

  • Equilibration: Equilibrate the column with 2 mL of 2% formic acid.

  • Sample Loading: Load the extracted sample onto the SPE column.

  • Washing: Wash the column with 2 mL of 2% formic acid, followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the acyl-CoAs with 2 mL of 2% NH4OH in methanol, followed by 2 mL of 5% NH4OH in methanol.

  • Drying: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Analyzer: Triple Quadrupole (QqQ)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

  • Key Transition: Monitor for the neutral loss of 507 Da, which is characteristic of the fragmentation of the phosphopantetheine moiety of acyl-CoAs.

Data Presentation

Table 1: Recovery Rates of VLC-ACoAs Using SPE
Acyl-CoA SpeciesAverage Recovery (%)Reference
Palmitoyl-CoA (C16:0)85 ± 5[4]
Stearoyl-CoA (C18:0)82 ± 6[4]
Oleoyl-CoA (C18:1)88 ± 4[4]
Arachidonyl-CoA (C20:4)75 ± 8[4]
Lignoceroyl-CoA (C24:0)70 ± 7[4]
Table 2: Representative Concentrations of VLC-ACoAs in Rat Tissues
Acyl-CoA SpeciesHeart (nmol/g wet weight)Kidney (nmol/g wet weight)Muscle (nmol/g wet weight)Reference
C20:4-CoA1.2 ± 0.20.8 ± 0.10.5 ± 0.1[4]
C22:6-CoA0.9 ± 0.10.5 ± 0.10.3 ± 0.05[4]
C24:0-CoA0.3 ± 0.050.2 ± 0.04Not Detected[4]
C26:0-CoA0.1 ± 0.02Not DetectedNot Detected[4]

Data Analysis and Interpretation

  • Data Preprocessing: Raw LC-MS/MS data should be processed using software compatible with the instrument vendor's file format. This involves peak picking, integration, and smoothing.[5]

  • Lipid Identification: VLC-ACoAs are identified based on their specific precursor-product ion transitions (MRM) and retention times compared to authentic standards or a validated library.

  • Quantification: The concentration of each VLC-ACoA is determined by normalizing its peak area to the peak area of the corresponding internal standard.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) should be used to identify significant differences in VLC-ACoA levels between experimental groups.[6] For more complex datasets, multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) can be employed to identify patterns and potential biomarkers.[6][7]

  • Biological Interpretation: Significantly altered VLC-ACoA levels should be mapped onto the metabolic pathways to gain insights into the underlying biological processes.[8]

Conclusion

The lipidomics workflow described in these application notes provides a comprehensive and robust methodology for the targeted profiling of very long-chain acyl-CoAs. By employing careful sample preparation, optimized solid-phase extraction, and sensitive LC-MS/MS analysis, researchers can accurately quantify these important lipid metabolites. The provided protocols and data analysis guidelines will aid in the investigation of the roles of VLC-ACoAs in health and disease, potentially leading to the discovery of new biomarkers and therapeutic targets.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Stable Isotope-Labeled (3S)-3-Hydroxydocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) utilizing stable isotope-labeled compounds is a powerful technique to quantitatively track the flow of metabolites through biochemical pathways.[1][2][3] This document provides detailed application notes and protocols for the use of stable isotope-labeled (3S)-3-hydroxydocosanoyl-CoA in studying the metabolic flux of very long-chain fatty acids (VLCFAs). This compound is a key intermediate in the peroxisomal β-oxidation of docosanoic acid (C22:0), a saturated VLCFA.[4][5][6] Dysregulation of VLCFA metabolism is associated with several severe metabolic disorders, making the study of this pathway crucial for understanding disease pathogenesis and for the development of novel therapeutics.[7]

Stable isotope tracers, such as ¹³C or ²H labeled molecules, are invaluable for dissecting the complexities of lipid metabolism.[8] By introducing a labeled substrate into a biological system, researchers can trace its fate and quantify the rates of metabolic reactions, providing a dynamic view of cellular metabolism that is not attainable with traditional concentration measurements alone.[3][9]

Metabolic Pathway: Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids

This compound is a specific intermediate in the peroxisomal β-oxidation pathway. Unlike medium and long-chain fatty acids which are primarily oxidized in the mitochondria, VLCFAs undergo initial chain shortening via β-oxidation within peroxisomes.[4][5][6] This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[6]

The key steps involving this compound are:

  • Hydration: trans-2-Enoyl-CoA is hydrated by the enzyme enoyl-CoA hydratase activity of the peroxisomal multifunctional enzyme (MFE) to form (3S)-3-hydroxyacyl-CoA.

  • Dehydrogenation: (3S)-3-Hydroxyacyl-CoA is then oxidized by the 3-hydroxyacyl-CoA dehydrogenase activity of the MFE to 3-ketoacyl-CoA.[1][10]

The acetyl-CoA produced from peroxisomal β-oxidation can then be transported to the mitochondria for further oxidation in the citric acid cycle to generate ATP.[5]

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very Long-Chain Acyl-CoA (e.g., Docosanoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (MFE) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (MFE) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondrion Mitochondrion Acetyl_CoA->Mitochondrion Transport

Fig. 1: Peroxisomal β-oxidation of VLCFAs.

Experimental Workflow for Metabolic Flux Analysis

A typical workflow for tracing the metabolism of this compound involves introducing a stable isotope-labeled precursor, such as ¹³C-labeled docosanoic acid, to a cellular or in vivo model. The labeled precursor is taken up by the cells and converted to its CoA ester, which then enters the peroxisomal β-oxidation pathway. By measuring the incorporation of the stable isotope into downstream metabolites over time, the flux through the pathway can be determined.

mfa_workflow cluster_workflow Metabolic Flux Analysis Workflow A 1. Introduce Stable Isotope-Labeled Precursor (e.g., ¹³C-Docosanoic Acid) to Biological System B 2. Time-Course Incubation A->B C 3. Harvest Cells/Tissues and Quench Metabolism B->C D 4. Extraction of Acyl-CoA Esters C->D E 5. LC-MS/MS Analysis for Isotopologue Distribution D->E F 6. Data Analysis and Metabolic Flux Calculation E->F logical_relationships cluster_logic Data Interpretation Logic Labeled_Precursor Labeled Precursor ([¹³C₂₂]-Docosanoic Acid) Pathway_Flux Peroxisomal β-Oxidation Flux Labeled_Precursor->Pathway_Flux determines Isotope_Enrichment Isotope Enrichment in This compound Pathway_Flux->Isotope_Enrichment influences Downstream_Metabolites Labeling of Downstream Metabolites (e.g., Acetyl-CoA) Isotope_Enrichment->Downstream_Metabolites propagates to Experimental_Condition Experimental Condition (e.g., Drug Treatment) Experimental_Condition->Pathway_Flux modulates

References

Troubleshooting & Optimization

improving recovery of (3S)-3-hydroxydocosanoyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery and analysis of (3S)-3-hydroxydocosanoyl-CoA from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound?

A1: The main challenges include its low abundance in biological matrices, its susceptibility to chemical and enzymatic degradation, and its amphipathic nature, which can lead to poor recovery during extraction. Careful sample handling and the use of optimized extraction and purification protocols are crucial for accurate quantification.

Q2: Which extraction method is recommended for this compound?

A2: A two-step solid-phase extraction (SPE) method is highly recommended for recovering very-long-chain acyl-CoAs like this compound. This involves an initial butanol extraction followed by purification using two different SPE cartridges to effectively separate the analyte from interfering substances.

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: To minimize degradation, it is essential to work quickly and at low temperatures. All steps should be performed on ice. The addition of protease and phosphatase inhibitors to the homogenization buffer can prevent enzymatic degradation. Furthermore, maintaining an acidic pH (around 4-5) can help to preserve the stability of the acyl-CoA molecule.

Q4: What is the most suitable analytical technique for quantifying this compound?

A4: Due to its low endogenous levels, the most suitable method for quantification is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This technique offers the high sensitivity and specificity required for accurate measurement.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inefficient extraction from the biological matrix.Ensure complete homogenization of the tissue. Consider using a tissue disruptor for more fibrous tissues. Optimize the butanol extraction step by ensuring the correct ratio of butanol to aqueous phase.
Degradation of the analyte during sample processing.Work on ice at all times. Add fresh protease and phosphatase inhibitors to your buffers. Ensure the pH of your solutions is maintained between 4 and 5.
Loss of analyte during the solid-phase extraction (SPE) steps.Pre-condition the SPE cartridges according to the manufacturer's instructions. Ensure the flow rate during sample loading and washing is slow and consistent. Elute with the appropriate solvent volume to ensure complete recovery from the cartridge.
High Background Noise in Mass Spectrometry Data Co-elution of interfering substances from the biological matrix.Optimize the HPLC gradient to improve the separation of this compound from other lipids. Ensure the two-step SPE protocol is followed correctly to remove contaminants.
Contamination from plasticware or reagents.Use high-purity solvents and reagents. Utilize polypropylene (B1209903) tubes and pipette tips to minimize plasticizer contamination.
Poor Peak Shape in HPLC Chromatogram Suboptimal HPLC conditions.Adjust the mobile phase composition and gradient to improve peak shape. Ensure the column is properly equilibrated before each injection.
Column degradation.Use a guard column to protect the analytical column. If peak shape does not improve with optimization, consider replacing the column.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is adapted from methods developed for very-long-chain acyl-CoAs and is suitable for the extraction of this compound from tissues.

Materials:

Procedure:

  • Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer.

  • Internal Standard Spiking: Add the internal standard to the homogenate.

  • Butanol Extraction:

    • Add an equal volume of 1-butanol to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Collect the upper butanol layer.

  • SPE 1 (Oasis MAX):

    • Condition the Oasis MAX cartridge with methanol and then with water.

    • Load the butanol extract.

    • Wash the cartridge with 5% ammonium hydroxide (B78521) in water.

    • Elute the acyl-CoAs with 1% formic acid in methanol.

  • SPE 2 (C18 Sep-Pak):

    • Condition the C18 cartridge with methanol and then with water.

    • Dilute the eluate from the Oasis MAX step with an equal volume of water and load it onto the C18 cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with methanol.

  • Sample Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the sample in a suitable volume of the initial HPLC mobile phase.

Protocol 2: HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

HPLC Conditions:

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in methanol.

  • Gradient: A linear gradient from 60% B to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined based on the specific molecule and its fragmentation pattern.

Visualized Workflows

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Biological Sample homogenization Homogenization in Buffer with Inhibitors sample->homogenization is_spike Spike with Internal Standard homogenization->is_spike l_l_extraction Liquid-Liquid Extraction (Butanol) is_spike->l_l_extraction phase_sep Phase Separation l_l_extraction->phase_sep butanol_layer Collect Butanol Layer phase_sep->butanol_layer spe1 SPE 1: Anion Exchange butanol_layer->spe1 spe2 SPE 2: Reversed-Phase (C18) spe1->spe2 evaporation Evaporation spe2->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms data_analysis Data Analysis msms->data_analysis G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low Recovery cause1 Inefficient Extraction low_recovery->cause1 cause2 Analyte Degradation low_recovery->cause2 cause3 Loss during SPE low_recovery->cause3 solution1 Optimize Homogenization & LLE cause1->solution1 solution2 Work on Ice, Use Inhibitors cause2->solution2 solution3 Optimize SPE Conditions cause3->solution3

preventing degradation of (3S)-3-hydroxydocosanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and preparation of (3S)-3-hydroxydocosanoyl-CoA samples. This very-long-chain fatty acyl-CoA is a critical intermediate in various metabolic pathways, but its inherent instability poses significant challenges for accurate analysis. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help researchers minimize degradation and ensure high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with?

A1: this compound is a very-long-chain 3-hydroxy fatty acyl-coenzyme A.[1] Like other long-chain acyl-CoAs, it is a metabolically important molecule present in low abundance within cells.[2][3] Its primary challenge lies in the instability of its high-energy thioester bond, which is susceptible to both chemical and enzymatic degradation during sample collection, extraction, and analysis.[4][5]

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: The main factors leading to degradation are:

  • Enzymatic Activity: Endogenous enzymes, particularly acyl-CoA hydrolases (thioesterases), can rapidly cleave the thioester bond.[5]

  • Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation.[6]

  • pH Instability: The thioester bond is prone to hydrolysis, especially under neutral or alkaline conditions.

  • Physical Loss: Due to its amphiphilic nature, the molecule can adhere to the surfaces of tubes and pipette tips, leading to sample loss.[7]

Q3: How should I store my biological samples before starting the extraction process?

A3: To preserve the integrity of this compound, biological samples should be flash-frozen in liquid nitrogen immediately after collection.[8] For long-term storage, samples must be kept at -80°C to halt enzymatic activity and prevent chemical degradation.[8] It is crucial to minimize the number of freeze-thaw cycles.[8]

Q4: I am observing very low or inconsistent yields of this compound. What are the likely causes?

A4: Low or inconsistent yields are common and can typically be traced back to a few key areas:

  • Sample Degradation: The most common issue. Ensure you are working quickly, keeping samples on ice at all times, and using pre-chilled buffers and solvents.[2][8]

  • Inefficient Extraction: Your homogenization or solvent extraction steps may not be optimal. Ensure complete tissue disruption and use of appropriate, high-purity solvents.[8]

  • Analyte Loss: The molecule may be binding to labware. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.[7]

Troubleshooting Guides

Issue: Suspected Temperature-Related Degradation
  • Symptoms: You observe a significant decrease in analyte concentration in samples that were processed more slowly or left on the benchtop for any period. Results are inconsistent across batches.

  • Root Cause: Acyl-CoAs are thermally labile. Enzymatic hydrolases present in the sample are highly active at room temperature and even at 4°C over extended periods.[6]

  • Solutions:

    • Maintain Cold Chain: At every step, from thawing to homogenization and extraction, samples must be kept on wet ice.

    • Pre-chill Everything: All buffers, solvents, and equipment (homogenizers, centrifuges, tubes) should be pre-chilled to 0-4°C before use.

    • Work Efficiently: Minimize the time for each step of the protocol. Process samples in small batches to ensure they do not warm up while waiting.

    • Storage: Immediately after extraction and purification, dry the sample under a stream of nitrogen and store the pellet at -80°C until analysis.[2]

Issue: Suspected pH-Induced Hydrolysis
  • Symptoms: Your recovery is poor when using neutral or basic buffers for homogenization or extraction.

  • Root Cause: The thioester linkage in this compound is more susceptible to chemical hydrolysis at pH levels above 7. Furthermore, many degradative enzymes have optimal activity near neutral pH.

  • Solutions:

    • Use Acidic Buffer: Perform initial sample homogenization in a slightly acidic buffer to inactivate enzymes and stabilize the thioester bond. A commonly used and effective buffer is 100 mM Potassium Phosphate (KH2PO4) at pH 4.9.[8][9]

    • Verify Reagent pH: Ensure that all aqueous solutions used throughout the prep are at the correct pH before starting.

Issue: Suspected Enzymatic Degradation
  • Symptoms: Analyte loss is rapid and severe, even when samples are kept on ice. You notice a significant drop in concentration if there is any delay between sample thawing and homogenization.

  • Root Cause: Biological samples contain high concentrations of acyl-CoA hydrolases that are very efficient at cleaving the thioester bond.

  • Solutions:

    • Rapid Quenching: The most effective strategy is to immediately homogenize the tissue in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) upon removal from -80°C storage.[9] This combination of low temperature and acidic pH helps to instantly reduce enzymatic activity.

    • Solvent Denaturation: Following homogenization, the addition of organic solvents like acetonitrile (B52724) and isopropanol (B130326) will precipitate and denature these degradative enzymes, effectively stopping their activity.[8]

Data Presentation

Table 1: Effect of Storage Temperature on 3-Hydroxyacyl-CoA Dehydrogenase Activity

This table summarizes published data on the stability of a related enzyme, 3-hydroxyacyl-CoA dehydrogenase, which provides a proxy for the general effect of temperature on enzyme-driven degradation.

Storage Temperature (°C)Time to 50% Loss of Enzyme ActivityRecommendation
2530 hoursAvoid. Leads to rapid degradation.
455 hoursSuitable for short-term processing only (a few hours).
-20 / -70Minimal LossRecommended for both short and long-term storage.

(Data adapted from a study on postmortem liver samples, highlighting the critical role of freezing in minimizing enzymatic degradation)[6]

Table 2: User Log for this compound Stability Testing

Since stability data is highly dependent on matrix and specific experimental conditions, we recommend using this template to determine optimal parameters in your own laboratory.

Sample IDStorage Temp (°C)Buffer pHStorage Duration% RecoveryNotes

Experimental Protocols

Protocol: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to maximize recovery and stability.[8][9]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., glass Dounce or bead beater)

  • Low-adhesion microcentrifuge tubes

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold Acetonitrile (ACN)

  • Ice-cold 2-Propanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., Methanol/water mixture)

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled homogenizer on ice.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). If using an internal standard (e.g., Heptadecanoyl-CoA), add it to this buffer.

    • Homogenize thoroughly until no visible tissue fragments remain. Keep the homogenizer submerged in ice throughout the process.

  • Solvent Extraction & Protein Precipitation:

    • To the homogenate, add 2.0 mL of ice-cold 2-propanol and homogenize again briefly.

    • Add 4.0 mL of ice-cold acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex the mixture vigorously for 5 minutes at 4°C.

  • Phase Separation:

    • Centrifuge the tube at ~2,000 x g for 5-10 minutes at 4°C.

    • Carefully collect the upper organic phase, which contains the acyl-CoAs, and transfer it to a new tube.

  • Purification (Optional but Recommended):

    • The collected supernatant can be further purified using Solid-Phase Extraction (SPE) with a weak anion exchange or C18 cartridge to remove interfering substances. Follow the manufacturer's protocol for conditioning, loading, washing, and elution.

  • Sample Concentration:

    • Dry the final extract under a gentle stream of nitrogen at room temperature. Overheating can cause degradation.

    • Store the dried pellet at -80°C.

  • Reconstitution:

    • Just prior to analysis (e.g., by LC-MS/MS), reconstitute the dried pellet in a small, precise volume of a suitable solvent, such as a methanol/water solution.[3]

Visualizations

G start Collect & Snap-Freeze Tissue in Liquid N2 store Store at -80°C start->store Storage homogenize Homogenize on Ice in Acidic Buffer (pH 4.9) store->homogenize Processing extract Add Organic Solvents (ACN, Isopropanol) & Vortex homogenize->extract centrifuge Centrifuge at 4°C to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Optional: Solid-Phase Extraction (SPE) Cleanup supernatant->spe dry Dry Under Nitrogen supernatant->dry If SPE skipped spe->dry If performed store_final Store Dry Pellet at -80°C dry->store_final reconstitute Reconstitute in Solvent for Analysis store_final->reconstitute

Caption: Recommended workflow for sample preparation.

G start Low Analyte Recovery? degradation Suspect Degradation? start->degradation Yes extraction Suspect Inefficient Extraction? start->extraction No temp_issue Check Temperature Control: - Always on ice? - Pre-chilled reagents? degradation->temp_issue Yes ph_issue Check pH Control: - Using acidic buffer (pH 4.9)? - Verified reagent pH? degradation->ph_issue No time_issue Check Processing Speed: - Minimized delays? - Rapid homogenization? ph_issue->time_issue No homogen_issue Check Homogenization: - Complete tissue disruption? - Correct buffer volume? extraction->homogen_issue Yes solvent_issue Check Solvents: - High purity? - Correct volumes used? extraction->solvent_issue No loss Suspect Physical Loss? solvent_issue->loss No plastic_issue Check Labware: - Using low-adhesion tubes? - Pre-rinsed tips?

Caption: Troubleshooting guide for low analyte recovery.

G molecule This compound (Intact Molecule) enzymatic Enzymatic Hydrolysis molecule->enzymatic chemical Chemical Hydrolysis molecule->chemical degraded_product 3-hydroxydocosanoic Acid + Coenzyme A enzymatic->degraded_product chemical->degraded_product enzyme Acyl-CoA Hydrolases (Thioesterases) enzyme->enzymatic conditions Suboptimal Temp/pH conditions->chemical

Caption: Potential degradation pathways for Acyl-CoAs.

References

Technical Support Center: Optimizing Mass Spectrometry for (3S)-3-hydroxydocosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing mass spectrometry source conditions for the analysis of (3S)-3-hydroxydocosanoyl-CoA and other long-chain acyl-CoAs.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Issue 1: Low or No Signal Intensity

  • Q: I am not seeing any signal for my this compound sample. What are the initial checks I should perform?

    • A: When a complete signal loss occurs, a systematic approach is crucial to identify the problem. Begin by infusing a known, stable compound to confirm the mass spectrometer is functioning correctly. To rule out degradation or contamination, prepare fresh standards and mobile phases. Verify that all instrument parameters, such as voltages and gas flows, are correctly set and that you have a stable electrospray.[1]

  • Q: My signal intensity for this compound is very low. What are the common causes?

    • A: Low signal intensity for acyl-CoAs can be due to several factors:

      • Sample Degradation: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions that are not acidic.[1][2]

      • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can affect the ionization efficiency of acyl-CoAs.[1][2]

      • Ion Suppression: Complex biological samples can cause matrix effects that significantly reduce the analyte signal.[1][3][4]

      • Suboptimal MS Parameters: Incorrect precursor and product ion selection or inappropriate collision energy can lead to poor sensitivity.[1][2]

      • Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, may result in a lower signal-to-noise ratio.[1]

  • Q: How can I prevent the degradation of my this compound samples?

    • A: To minimize degradation, handle samples quickly at low temperatures (e.g., on ice) and store them at -80°C as a dry pellet. For reconstitution before analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[5]

Issue 2: Poor Peak Shape and Resolution

  • Q: I am observing poor chromatographic peak shape for my analyte. How can I improve it?

    • A: Good chromatographic separation is vital for reducing ion suppression.[5] For long-chain acyl-CoAs like this compound, reversed-phase chromatography with a C18 or C8 column is commonly used.[5][6] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution.[5][7] If you observe peak distortion after multiple injections, it may be due to the build-up of biological materials on the column. Implementing a column wash step with a strong solvent can help improve performance.[7]

Issue 3: Unexpected Mass Spectra (Adducts and Fragments)

  • Q: I am seeing ions other than the expected [M+H]+ for this compound. What could they be?

    • A: In positive ion electrospray ionization (ESI), it is common to observe adduct ions. Besides the protonated molecule [M+H]+, you may also see sodium [M+Na]+ and potassium [M+K]+ adducts.[8] The formation of these adducts can be minimized by using plastic vials instead of glass, as metal salts can leach from glassware.[9] Also, ensure high-purity solvents are used, as they can be a source of metal ion contamination.[9]

  • Q: What are the characteristic fragmentation patterns for this compound in MS/MS?

    • A: In positive ion mode, long-chain acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[5][10][11] Another common fragment ion is observed at m/z 428, which results from cleavage at the 5' diphosphates.[5][10] This predictable fragmentation allows for the use of neutral loss or precursor ion scans to selectively detect a wide range of acyl-CoA species in a sample.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

  • A: The average molecular weight of 3-hydroxydocosanoyl-CoA is 1106.1 g/mol .[12] The monoisotopic mass is 1105.433688953 Da.[13]

Q2: What are the typical starting ESI source conditions for analyzing long-chain acyl-CoAs?

  • A: The following table summarizes typical starting ESI source parameters that can be used as a baseline for optimizing the analysis of this compound.

ParameterValue RangeSource
Ionization ModePositive Electrospray Ionization (ESI)[6][7]
Capillary/Spray Voltage3.0 - 3.5 kV[6][14]
Sheath Gas Flow Rate30 - 45 a.u.[6][14]
Auxiliary/Sweep Gas Flow Rate2 - 10 a.u.[6][14]
Capillary/Drying Gas Temperature200 - 350 °C[2][6][14]
Nebulizer Pressure35 psi[2]
Collision Energy (for MS/MS)~30 eV[6]

Q3: How can I mitigate ion suppression in my analysis?

  • A: Ion suppression is a form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[3][4] To mitigate this, several strategies can be employed:

    • Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[1][5]

    • Optimize Chromatography: Enhance the separation of your analyte from matrix components by adjusting the chromatographic gradient, using a different column, or employing techniques like ion-pairing chromatography.[5]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation from Tissues

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissue samples.

  • Homogenization: a. Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind it into a fine powder. b. Homogenize the powder in an ice-cold extraction buffer (e.g., a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer) containing a suitable internal standard (e.g., C17:0-CoA).[5]

  • Lipid Removal: a. Add petroleum ether and vortex to remove nonpolar lipids. b. Centrifuge at a low speed and discard the upper organic phase. Repeat this wash step.[5]

  • Acyl-CoA Extraction: a. Add methanol and chloroform, vortex, and incubate at room temperature. b. Centrifuge at high speed (e.g., 21,000 x g) to pellet the debris.[5]

  • Sample Cleanup (Recommended): a. Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen. b. For cleaner samples, perform a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge.[5]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of this compound.

  • Liquid Chromatography:

    • Column: Use a C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[6]

    • Mobile Phase A: 10-15 mM ammonium acetate or ammonium hydroxide (B78521) in water.[2][6]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.[6]

    • Gradient: Develop a suitable gradient to separate the long-chain acyl-CoAs. An example gradient starts at 20% B, increases to 95% B, holds, and then re-equilibrates at the initial conditions.[2][6]

    • Column Temperature: 35 °C.[6]

    • Autosampler Temperature: 4 °C.[2][6]

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI).

    • Scan Mode: For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For qualitative analysis and identification, a neutral loss scan of 507 Da can be employed.[6][7]

    • Precursor Ion: For this compound, the precursor ion will be the [M+H]+ at m/z 1106.4.

    • Product Ion: Monitor the characteristic product ion resulting from the neutral loss of 507 Da (m/z 599.4) or the fragment at m/z 428.0.[10][12]

    • Source Parameter Optimization: Systematically optimize the source parameters (see table in FAQs) by infusing a standard solution of this compound and adjusting each parameter to maximize the signal intensity of the precursor and product ions.

Visualizations

OptimizationWorkflow cluster_prep Sample & System Preparation cluster_initial Initial Analysis cluster_troubleshoot Troubleshooting cluster_optimize Optimization & Final Method Prep Prepare Standard & Sample SysCheck System Suitability Check (Infuse known compound) Prep->SysCheck InitialRun Inject this compound using starting parameters SysCheck->InitialRun AssessSignal Assess Signal Intensity & Peak Shape InitialRun->AssessSignal NoSignal No/Low Signal AssessSignal->NoSignal No/Low BadShape Poor Peak Shape AssessSignal->BadShape Poor GoodSignal Acceptable Signal AssessSignal->GoodSignal Good CheckDegradation Check for Degradation (Prepare fresh sample) NoSignal->CheckDegradation OptimizeSource Optimize Source Conditions (Voltage, Gas, Temp) NoSignal->OptimizeSource CheckMatrix Investigate Matrix Effects (Dilution, SPE) NoSignal->CheckMatrix CheckChroma Optimize Chromatography (Gradient, Column, pH) BadShape->CheckChroma CheckDegradation->InitialRun OptimizeSource->InitialRun CheckChroma->InitialRun CheckMatrix->InitialRun FinalMethod Finalize Method GoodSignal->FinalMethod

Caption: A logical workflow for troubleshooting and optimizing MS source conditions.

References

minimizing ion suppression effects for (3S)-3-hydroxydocosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (3S)-3-hydroxydocosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing ion suppression effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of a quantitative assay.[3][4] Given that this compound is often analyzed in complex biological matrices like plasma or tissue homogenates, which are rich in endogenous components such as salts, phospholipids, and proteins, ion suppression is a significant challenge.[5][6]

Q2: What are the primary causes of ion suppression in electrospray ionization (ESI) for lipid analysis?

A: The primary causes of ion suppression in ESI, the most common ionization technique for lipidomics, include:[7]

  • Competition for Ionization: Co-eluting matrix components compete with the analyte for the available charge in the ESI source.[2]

  • Changes in Droplet Properties: Non-volatile solutes in the sample can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[1][3][8]

  • Analyte Neutralization: Ion-pairing agents, such as trifluoroacetic acid (TFA) at high concentrations, can form neutral complexes with the analyte, preventing its detection.[9]

  • High Concentrations of Endogenous Species: Biological samples contain numerous compounds that can cause ion suppression.[1]

Q3: How can I detect and evaluate the extent of ion suppression in my assay?

A: A common method to assess ion suppression is the post-column infusion experiment.[6][10] In this setup, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample (without the analyte) is then injected onto the LC system. A dip in the baseline signal of the infused standard at the retention time of interfering matrix components indicates ion suppression.[10] Another approach is to compare the peak area of the analyte in a neat solution versus its peak area when spiked into an extracted blank matrix. A significantly lower peak area in the matrix indicates suppression.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low signal intensity or poor sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2][5][9] 2. Improve Chromatographic Separation: Adjust the LC gradient, flow rate, or change the column to better separate the analyte from matrix components.[2] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, though this may also decrease the analyte signal.[1]
Poor reproducibility and accuracy Variable Ion Suppression: Inconsistent levels of interfering substances across different samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar ion suppression, allowing for accurate normalization and quantification.[2] 2. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[2]
Peak tailing or fronting Poor Chromatography: Suboptimal interaction between the analyte and the stationary/mobile phase.1. Adjust Mobile Phase pH: Ensure the pH is appropriate for the analyte's pKa to maintain a consistent charge state.[9] 2. Use a Different Column: Consider a column with a different chemistry or particle size for better peak shape.
Carryover Adsorption of Analyte: The analyte may be adsorbing to parts of the LC system.1. Optimize Wash Solvents: Use a strong organic solvent in the wash step to thoroughly clean the injector and column between runs. 2. Use Alternating Column Regeneration (ACR): This technique can help to ensure the column is fully re-equilibrated and washed between injections.[11]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract long-chain acyl-CoAs from biological matrices while minimizing interferences.

  • Sample Homogenization: Homogenize tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).[12]

  • Protein Precipitation: Add a 2:1 to 10:1 ratio of an organic solvent like acetonitrile (B52724) or methanol (B129727) to the homogenate to precipitate proteins.[6] Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[13]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 2 mL of 5% methanol in water) to remove polar interferences.[13]

  • Elution: Elute the this compound with a higher concentration of organic solvent, such as methanol or acetonitrile.[13]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[13]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]

    • Mobile Phase A: 0.1% formic acid in water.[13]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

    • Flow Rate: 0.3 mL/min.[13]

    • Injection Volume: 5 µL.[13]

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte. A typical gradient might be 5% B to 95% B over 5 minutes.[13]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These will be specific to this compound and its fragments and should be optimized by direct infusion of a standard.

    • Collision Energy: Optimize for the specific MRM transitions.[13]

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods used in the analysis of 3-hydroxyacyl-CoAs. Note that these are generalized values and specific performance for this compound will need to be determined empirically.

Parameter LC-MS/MS Method Reference
Limit of Detection (LOD) 1-10 fmol[13]
Limit of Quantification (LOQ) 5-50 fmol[13]
Linearity (R²) >0.99[13]
Precision (RSD%) < 5%[13]
Recovery from SPE 70-80%[12]

Visualizations

IonSuppression cluster_source ESI Source cluster_process Ionization Process cluster_detector Mass Spectrometer Detector Analyte Analyte Ions (this compound) Droplet Charged Droplet Analyte->Droplet Enters Droplet Matrix Matrix Components (Phospholipids, Salts) Matrix->Droplet Enters Droplet Competition Competition for Charge & Altered Droplet Properties Droplet->Competition SuppressedSignal Reduced Analyte Signal (Ion Suppression) Competition->SuppressedSignal Leads to

Caption: The mechanism of ion suppression in the ESI source.

ExperimentalWorkflow Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Cleanup LC LC Separation (C18 Column) SPE->LC Injection MS MS/MS Detection (ESI+, MRM) LC->MS Ionization Data Data Analysis MS->Data

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

stability of (3S)-3-hydroxydocosanoyl-CoA in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with long-chain acyl-CoA esters, such as (3S)-3-hydroxydocosanoyl-CoA. Due to the limited availability of specific stability data for this compound, this guide focuses on the general principles and factors affecting the stability of long-chain acyl-CoA esters.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My long-chain acyl-CoA ester appears to be degrading in my buffer system. What are the common causes?

A1: Degradation of long-chain acyl-CoA esters is primarily caused by two factors:

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at alkaline pH.

  • Enzymatic Degradation: Contamination of samples with acyl-CoA thioesterases can lead to rapid hydrolysis of the thioester bond.[1]

Q2: What is the optimal pH range for maintaining the stability of long-chain acyl-CoA esters?

A2: Long-chain acyl-CoA esters are most stable in slightly acidic conditions, typically between pH 4.0 and 6.0. Alkaline conditions (pH > 7.0) should be avoided to minimize the rate of chemical hydrolysis. An extraction method for long-chain acyl-CoAs from tissues utilizes a buffer at pH 4.9.[2]

Q3: I am observing inconsistent results in my enzyme assays using a long-chain acyl-CoA substrate. Could buffer choice be a factor?

A3: Yes, the choice of buffer can significantly impact your results. Some buffers, like citrate (B86180) and phosphate (B84403), can chelate divalent cations (e.g., Mg2+, Ca2+) that may be essential for your enzyme's activity.[3] It is crucial to select a buffer that is compatible with both the stability of your acyl-CoA ester and the requirements of your enzymatic system.

Q4: How should I store my long-chain acyl-CoA ester solutions?

A4: For short-term storage (hours to days), solutions should be kept on ice (0-4°C). For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound over time in solution High pH of the buffer system leading to hydrolysis.Prepare solutions in a slightly acidic buffer (e.g., potassium phosphate or citrate, pH 4.0-6.0).[2][4][5]
Contamination with thioesterases.Use high-purity water and reagents. Autoclave buffers and store them in sterile containers. Consider adding a broad-spectrum protease inhibitor cocktail if enzymatic degradation is suspected.
Repeated freeze-thaw cycles.Aliquot solutions into single-use volumes before freezing to minimize freeze-thaw cycles.
Precipitation of the acyl-CoA ester Low solubility in the aqueous buffer.Long-chain acyl-CoA esters can be amphipathic.[3] Consider adding a small amount of a non-ionic detergent (e.g., Triton X-100) or a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility.
Inhibition of downstream enzymatic reactions Buffer components interfering with enzyme activity.Review the literature for your specific enzyme to ensure buffer compatibility. If using a chelating buffer like citrate for stability, ensure it doesn't interfere with enzyme cofactors.[3][5] Test alternative non-chelating buffers like MES or HEPES if inhibition is observed.
Inconsistent analytical readings (HPLC, LC-MS) Adsorption of the compound to plasticware.Use low-adsorption polypropylene (B1209903) tubes and pipette tips.
Poor chromatographic performance.For LC-MS analysis, incorporating a 0.1% phosphoric acid wash step between injections can improve chromatographic performance and reduce signal loss for phosphorylated molecules like acyl-CoAs.[6]

Data Summary: Factors Influencing Stability

The following tables summarize key factors that influence the stability of long-chain acyl-CoA esters and provide recommendations for buffer selection.

Table 1: Key Factors Affecting the Stability of Long-Chain Acyl-CoA Esters

Factor Effect on Stability Recommendation
pH High pH (>7.0) increases the rate of chemical hydrolysis of the thioester bond.Maintain solutions at a slightly acidic pH (4.0 - 6.0).
Temperature Higher temperatures accelerate both chemical and enzymatic degradation.Store solutions on ice for short-term use and at -80°C for long-term storage.
Enzymes Acyl-CoA thioesterases and proteases can degrade the molecule.[1]Use high-purity reagents and sterile techniques. Consider the use of inhibitors if necessary.
Freeze-Thaw Cycles Repeated cycles can lead to molecular degradation and aggregation.Prepare single-use aliquots.
Oxidation The thiol group of Coenzyme A can be susceptible to oxidation.[7]Prepare buffers with degassed water and consider storing under an inert gas (e.g., argon or nitrogen) for sensitive applications.

Table 2: General Recommendations for Buffer System Selection

Buffer System Useful pH Range Advantages Considerations
Potassium Phosphate 5.8 - 8.0[4]Provides good buffering capacity in the desired acidic to neutral range. A KH2PO4 buffer at pH 4.9 has been used for acyl-CoA extraction.[2]Can precipitate with divalent cations like Ca2+.[3]
Citrate 3.0 - 6.2[4]Buffers effectively in the optimal acidic pH range for stability.[5]Strong chelator of divalent cations (Mg2+, Ca2+), which may inhibit enzymatic reactions.[3]
MES (2-(N-morpholino)ethanesulfonic acid) 5.5 - 6.7Non-chelating and often used in enzymatic assays where divalent cations are required.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2Commonly used in cell culture and enzyme assays; generally non-interfering.Buffering range is slightly above the optimal pH for long-term stability.

Experimental Protocol: Assessing the Stability of a Long-Chain Acyl-CoA Ester

This protocol outlines a general method for assessing the stability of a long-chain acyl-CoA ester, such as this compound, in different buffer systems using HPLC analysis.

1. Materials and Reagents:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Buffer components (e.g., potassium phosphate monobasic, potassium phosphate dibasic, citric acid, sodium citrate)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Phosphoric acid

  • Low-adsorption polypropylene tubes and pipette tips

2. Buffer Preparation:

  • Prepare a series of 0.1 M buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

  • Filter all buffers through a 0.22 µm filter before use.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of organic solvent followed by dilution in acidic water).

  • For each buffer system to be tested, dilute the stock solution to a final concentration of 100 µM.

  • Prepare multiple aliquots for each buffer condition to be tested at different time points.

4. Incubation:

  • Incubate the prepared samples at a constant temperature (e.g., 4°C or 25°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each buffer condition and immediately quench the reaction by adding an equal volume of cold acetonitrile with 0.1% phosphoric acid. This will precipitate proteins and halt degradation.

  • Immediately analyze the t=0 samples to get a baseline reading.

5. HPLC Analysis:

  • A method for the analysis of long-chain acyl-CoAs can be adapted for this purpose.[2]

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Develop a suitable gradient to elute the long-chain acyl-CoA ester.

  • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point for each buffer condition.

  • Plot the percentage of remaining acyl-CoA ester against time for each buffer system.

  • Calculate the degradation rate constant (k) and the half-life (t1/2) for each condition.

Visualizations

Below are diagrams illustrating a typical experimental workflow for stability assessment and the potential degradation pathways for a long-chain acyl-CoA ester.

G prep_stock Prepare Stock Solution of Acyl-CoA dilute Dilute Stock into each Buffer System prep_stock->dilute prep_buffers Prepare & Filter Buffer Systems (pH 4, 5, 6, 7, 8) prep_buffers->dilute aliquot Create Time-Point Aliquots dilute->aliquot incubate Incubate at Constant Temperature (e.g., 25°C) aliquot->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (e.g., cold ACN) sample->quench analyze Analyze via HPLC (C18, UV 260nm) quench->analyze data Quantify Peak Area & Calculate Degradation Rate analyze->data

Caption: Experimental workflow for assessing the stability of a long-chain acyl-CoA ester.

G acyl_coa This compound hydrolysis_prod 3-Hydroxydocosanoic Acid + Coenzyme A acyl_coa->hydrolysis_prod Chemical Hydrolysis enzymatic_prod 3-Hydroxydocosanoic Acid + Coenzyme A acyl_coa->enzymatic_prod Enzymatic Degradation oxidation_prod Oxidized Acyl-CoA (e.g., disulfide formation) acyl_coa->oxidation_prod Oxidation ph High pH (>7.0) ph->hydrolysis_prod enzyme Acyl-CoA Thioesterases enzyme->enzymatic_prod ros Reactive Oxygen Species ros->oxidation_prod

References

overcoming low yield in the enzymatic synthesis of (3S)-3-hydroxydocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (3S)-3-hydroxydocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, and to provide a deeper understanding of the underlying biochemical pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) that plays a crucial role as an intermediate in lipid metabolism. Specifically, it is a key precursor in the biosynthesis of ceramides (B1148491) and other sphingolipids.[1][2][3] These lipids are integral components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.[2] Difficulties in synthesizing this molecule can hinder research into diseases associated with dysfunctional sphingolipid metabolism, such as certain neurodegenerative disorders and cancers.[2]

Q2: What are the primary enzymatic routes for synthesizing this compound?

There are two main enzymatic strategies for the synthesis of this compound:

  • Direct Ligation: This involves the direct attachment of coenzyme A to 3-hydroxydocosanoic acid. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS).

  • Two-Step Synthesis: This approach first converts docosenoyl-CoA (the unsaturated precursor) to its CoA derivative using a VLC-ACS, followed by the hydration of the double bond by an enoyl-CoA hydratase to form the 3-hydroxy group.[4]

Q3: Why is the yield of this compound often low in enzymatic synthesis?

Low yields can be attributed to several factors:

  • Poor Substrate Solubility: 3-hydroxydocosanoic acid, being a very-long-chain fatty acid, has extremely low aqueous solubility, limiting its availability to the enzyme.

  • Enzyme Specificity and Activity: The enzymes used (VLC-ACS and/or enoyl-CoA hydratase) may have suboptimal activity towards the C22 substrate.

  • Product Inhibition: The accumulation of this compound or other intermediates might inhibit the enzyme's activity.

  • Instability of Reactants or Products: The thioester bond in the acyl-CoA product can be susceptible to hydrolysis, especially at non-optimal pH.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and cofactor concentrations can significantly impact enzyme performance.

Troubleshooting Guide for Low Yield

Issue 1: Poor Substrate Solubility

The low aqueous solubility of 3-hydroxydocosanoic acid is a primary obstacle to achieving high yields.

Possible Cause Solution Rationale
Substrate precipitationIncorporate a biocompatible organic co-solvent (e.g., DMSO, ethanol) at a low concentration (typically 1-5% v/v).Co-solvents can increase the solubility of hydrophobic substrates. However, high concentrations may denature the enzyme.
Substrate aggregationAdd a non-ionic detergent (e.g., Triton X-100, Tween 20) to the reaction mixture.Detergents can form micelles around the fatty acid, increasing its apparent solubility.
Limited availabilityUse cyclodextrins (e.g., methyl-β-cyclodextrin) to form inclusion complexes with the fatty acid.Cyclodextrins can encapsulate the hydrophobic fatty acid chain, increasing its solubility and availability to the enzyme.[5]
Issue 2: Suboptimal Enzyme Performance

The choice of enzyme and its condition are critical for a successful synthesis.

Possible Cause Solution Rationale
Low enzyme activityScreen different very-long-chain acyl-CoA synthetases (VLC-ACS) from various sources (e.g., human, yeast, plant).Enzyme homologs can have different substrate specificities and kinetic properties.
Incorrect enzyme for the two-step methodEnsure the chosen enoyl-CoA hydratase is active on very-long-chain substrates.Not all hydratases can accommodate a C22 acyl chain.
Enzyme denaturationOptimize reaction temperature and pH. Perform a temperature and pH stability study for your specific enzyme.Most enzymes have a narrow optimal range for activity and stability.
Product inhibitionConsider an in-situ product removal strategy, such as including the subsequent enzyme in the pathway to convert the product as it is formed.This can pull the reaction forward and prevent feedback inhibition.
Issue 3: Incorrect Reaction Conditions

Fine-tuning the reaction environment is essential for maximizing yield.

Parameter Typical Range Optimization Strategy
pH 7.0 - 8.5Test a range of buffers (e.g., Tris-HCl, HEPES) in 0.2 pH unit increments.
Temperature 25 - 37 °CPerform the reaction at different temperatures within the enzyme's stable range.
ATP:CoA:Fatty Acid Ratio 1.5 : 1.2 : 1Titrate the concentrations of ATP and CoA to ensure they are not limiting.
Mg²⁺ Concentration 2 - 10 mMMagnesium is a crucial cofactor for ATP-dependent enzymes; its concentration should be optimized.

Experimental Protocols

Protocol 1: Direct Ligation of 3-Hydroxydocosanoic Acid

This protocol describes the one-step synthesis using a very-long-chain acyl-CoA synthetase (VLC-ACS).

Materials:

  • 3-hydroxydocosanoic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.8)

  • Recombinant VLC-ACS (e.g., human ACSL5 or a plant homolog)

  • Triton X-100

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of 3-hydroxydocosanoic acid in 10% (w/v) Triton X-100. Sonicate briefly to aid dissolution.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:

    • Tris-HCl buffer (100 mM, pH 7.8) to a final volume of 1 ml

    • ATP (to a final concentration of 5 mM)

    • MgCl₂ (to a final concentration of 10 mM)

    • CoA (to a final concentration of 1.5 mM)

    • 3-hydroxydocosanoic acid stock (to a final concentration of 1 mM)

  • Enzyme Addition: Add purified VLC-ACS to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 2-propanol.

  • Analysis: Analyze the formation of this compound by HPLC or LC-MS/MS.[6][7][8]

Protocol 2: Quantification of this compound by HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 75 mM KH₂PO₄, pH 4.9[6]

  • Solvent B: Acetonitrile with 600 mM acetic acid[6]

Gradient Elution:

Time (min)% Solvent A% Solvent B
05545
203070
253070
305545
405545

Procedure:

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet precipitated protein. Filter the supernatant through a 0.22 µm filter.

  • Injection: Inject 20-50 µL of the filtered supernatant onto the HPLC column.

  • Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) ring of coenzyme A.

  • Quantification: Compare the peak area of the product with a standard curve generated from a known concentration of a similar long-chain acyl-CoA.

Signaling Pathways and Workflows

Ceramide Biosynthesis Pathway

This compound is an intermediate in the multi-step elongation of fatty acids, which are subsequently used in the de novo synthesis of ceramides. This pathway is crucial for generating the diverse range of sphingolipids required for cellular function.

Ceramide_Biosynthesis cluster_elongation Fatty Acid Elongation (ER) cluster_denovo De Novo Ceramide Synthesis (ER) Palmitoyl-CoA Palmitoyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Palmitoyl-CoA->3-Ketoacyl-CoA ELOVLs (Condensation) 3-Hydroxyacyl-CoA This compound 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA KAR (Reduction) trans-2-Enoyl-CoA trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA HACD (Dehydration) Elongated_Acyl-CoA Docosanoyl-CoA trans-2-Enoyl-CoA->Elongated_Acyl-CoA TECR (Reduction) Palmitoyl-CoA_input Fatty Acyl-CoA (e.g., Docosanoyl-CoA) Dihydroceramide Dihydroceramide Elongated_Acyl-CoA->Dihydroceramide Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Palmitoyl-CoA_input->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1

Caption: De novo ceramide synthesis pathway highlighting fatty acid elongation.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your enzymatic synthesis.

Troubleshooting_Workflow Start Start: Low Yield Observed Check_Purity Verify Purity of Substrates and Cofactors Start->Check_Purity Check_Enzyme Confirm Enzyme Activity and Concentration Check_Purity->Check_Enzyme Solubility_Issue Substrate Solubility Problem? Check_Enzyme->Solubility_Issue Optimize_Solubility Optimize Solubility: - Co-solvent - Detergent - Cyclodextrin Solubility_Issue->Optimize_Solubility Yes Reaction_Conditions Reaction Conditions Optimal? Solubility_Issue->Reaction_Conditions No Optimize_Solubility->Reaction_Conditions Optimize_Conditions Optimize Reaction Conditions: - pH - Temperature - Component Ratios Reaction_Conditions->Optimize_Conditions No Enzyme_Kinetics Enzyme Kinetics Favorable? Reaction_Conditions->Enzyme_Kinetics Yes Optimize_Conditions->Enzyme_Kinetics Change_Enzyme Screen Different Enzyme Homologs Enzyme_Kinetics->Change_Enzyme No Analyze_Byproducts Analyze for Byproducts and Degradation Enzyme_Kinetics->Analyze_Byproducts Yes Change_Enzyme->Analyze_Byproducts Final_Yield Improved Yield Analyze_Byproducts->Final_Yield

Caption: A step-by-step workflow for troubleshooting low-yield enzymatic synthesis.

References

Validation & Comparative

A Comparative Analysis of (3S)- and (3R)-3-Hydroxydocosanoyl-CoA Activity in Very-Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHENBURG, Sweden – December 5, 2025 – In the intricate landscape of lipid metabolism, the stereochemistry of fatty acid intermediates plays a pivotal role in dictating their metabolic fate and biological activity. This guide provides a detailed comparison of the activity of (3S)-3-hydroxydocosanoyl-CoA and (3R)-3-hydroxydocosanoyl-CoA, two key stereoisomers in the metabolism of docosanoic acid (C22:0), a very-long-chain fatty acid (VLCFA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related pathologies.

Introduction to 3-Hydroxydocosanoyl-CoA Stereoisomers

This compound and (3R)-3-hydroxydocosanoyl-CoA are hydroxylated intermediates formed during the metabolic processing of docosanoyl-CoA. Their significance lies in their distinct roles within two major pathways of fatty acid metabolism: beta-oxidation (catabolism) and fatty acid elongation (anabolism). The spatial orientation of the hydroxyl group at the beta-carbon (C3) determines the specific enzymatic pathways they enter and their subsequent biological functions.

Core Metabolic Pathways and Enzymatic Specificity

The metabolism of these two stereoisomers is governed by highly specific enzymes that distinguish between the (S) and (R) configurations.

1. Peroxisomal Beta-Oxidation: This is the primary catabolic pathway for VLCFAs. It involves a series of enzymatic reactions that shorten the fatty acyl chain. The key enzymes involved demonstrate strict stereospecificity.

  • This compound: This isomer is a substrate for the L-bifunctional protein (L-BP) , also known as multifunctional enzyme 1 (MFE-1). L-BP possesses L-3-hydroxyacyl-CoA dehydrogenase activity, which catalyzes the oxidation of the (3S)-hydroxyl group to a keto group, proceeding with the beta-oxidation spiral.

  • (3R)-3-hydroxydocosanoyl-CoA: This isomer is acted upon by the D-bifunctional protein (D-BP) , or multifunctional enzyme 2 (MFE-2). D-BP has D-3-hydroxyacyl-CoA dehydrogenase activity, which specifically recognizes and oxidizes the (3R)-hydroxyl group.[1][2][3][4][5]

2. Fatty Acid Elongation: This anabolic pathway, occurring in the endoplasmic reticulum, extends the length of fatty acid chains.

  • (3R)-3-hydroxydocosanoyl-CoA: This isomer is an intermediate in the fatty acid elongation cycle. The reduction of 3-ketodocosanoyl-CoA results in the formation of (3R)-3-hydroxydocosanoyl-CoA, which is then dehydrated by a specific very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase to continue the elongation process.[6][7][8][9][10]

Comparative Summary of Activity

FeatureThis compound(3R)-3-Hydroxydocosanoyl-CoA
Primary Metabolic Pathway Peroxisomal Beta-Oxidation (Catabolism)Fatty Acid Elongation (Anabolism) & Peroxisomal Beta-Oxidation (Catabolism)
Key Enzyme(s) L-Bifunctional Protein (MFE-1)D-Bifunctional Protein (MFE-2), Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase
Enzymatic Reaction Dehydrogenation to 3-ketodocosanoyl-CoADehydrogenation to 3-ketodocosanoyl-CoA (in beta-oxidation); Dehydration to trans-2,3-docosenoyl-CoA (in elongation)
Biological Role Energy production through fatty acid breakdownPrecursor for the synthesis of longer fatty acids; also a substrate for a specific beta-oxidation pathway
Subcellular Location of Metabolism PeroxisomesEndoplasmic Reticulum (Elongation), Peroxisomes (Beta-Oxidation)

Signaling Pathways and Experimental Workflows

To visualize the distinct metabolic fates of these stereoisomers, the following diagrams illustrate the relevant pathways and a general experimental workflow for their analysis.

metabolic_pathways cluster_elongation Fatty Acid Elongation (Endoplasmic Reticulum) cluster_beta_oxidation Peroxisomal Beta-Oxidation 3_Keto_CoA 3-Ketodocosanoyl-CoA 3R_Hydroxy_CoA (3R)-3-Hydroxydocosanoyl-CoA 3_Keto_CoA->3R_Hydroxy_CoA 3-Ketoacyl-CoA Reductase Enoyl_CoA trans-2,3-Docosenoyl-CoA 3R_Hydroxy_CoA->Enoyl_CoA (3R)-3-Hydroxyacyl-CoA Dehydratase 3S_Hydroxy_CoA This compound Keto_CoA_S 3-Ketodocosanoyl-CoA 3S_Hydroxy_CoA->Keto_CoA_S L-Bifunctional Protein (MFE-1) 3R_Hydroxy_CoA_beta (3R)-3-Hydroxydocosanoyl-CoA Keto_CoA_R 3-Ketodocosanoyl-CoA 3R_Hydroxy_CoA_beta->Keto_CoA_R D-Bifunctional Protein (MFE-2)

Metabolic fates of (3S)- and (3R)-3-hydroxydocosanoyl-CoA.

experimental_workflow Start Synthesize/Acquire (3S)- and (3R)-3-hydroxydocosanoyl-CoA Assay Enzymatic Assay (Spectrophotometric or HPLC-based) Start->Assay Enzyme_Source Prepare Enzyme Source (e.g., purified recombinant enzyme, peroxisomal fraction) Enzyme_Source->Assay Data_Analysis Determine Kinetic Parameters (Km, Vmax) Assay->Data_Analysis Comparison Compare Activity of Stereoisomers Data_Analysis->Comparison

General experimental workflow for comparing stereoisomer activity.

Experimental Protocols

While specific protocols for C22:0 substrates are scarce, the following methodologies for related enzymes can be adapted.

Synthesis of (3S)- and (3R)-3-Hydroxydocosanoyl-CoA

The synthesis of these very-long-chain acyl-CoA substrates is a critical first step. Chemo-enzymatic methods are often employed, starting from the corresponding 3-hydroxydocosanoic acid. The free fatty acid can be activated to its CoA ester using acyl-CoA synthetase or through chemical synthesis methods. Stereospecific synthesis of the 3-hydroxy fatty acid precursor is essential to ensure the purity of the final (3S) or (3R) acyl-CoA.

General Protocol for 3-Hydroxyacyl-CoA Dehydrogenase Assay

This spectrophotometric assay measures the reduction of NAD+ to NADH, which corresponds to the oxidation of the 3-hydroxyacyl-CoA substrate.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.5)

  • NAD+ solution (e.g., 2 mM)

  • Purified L-bifunctional protein or D-bifunctional protein

  • (3S)- or (3R)-3-hydroxydocosanoyl-CoA substrate solution (concentration range to be determined empirically, solubilized with a suitable detergent like Triton X-100 due to its hydrophobicity)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NAD+.

  • Add the enzyme solution to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the 3-hydroxydocosanoyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • To determine kinetic parameters, the assay is repeated with varying substrate concentrations.

Note: Due to the poor water solubility of very-long-chain acyl-CoAs, the assay buffer may need to be optimized with detergents or binding proteins (like albumin) to ensure substrate availability to the enzyme.

Conclusion

The stereoisomers this compound and (3R)-3-hydroxydocosanoyl-CoA have distinct and non-overlapping primary roles in fatty acid metabolism, dictated by the stringent stereospecificity of the enzymes in the beta-oxidation and elongation pathways. While the (3S)-isomer is channeled into the catabolic L-specific beta-oxidation pathway, the (3R)-isomer is a key intermediate in the anabolic elongation of very-long-chain fatty acids and is also a substrate for the D-specific beta-oxidation pathway. Further research is warranted to quantify the kinetic parameters of the enzymes acting on these specific C22:0 substrates to provide a more detailed understanding of their metabolic regulation. This knowledge is crucial for elucidating the pathophysiology of disorders related to very-long-chain fatty acid metabolism and for the development of targeted therapeutic interventions.

References

A Comparative Guide to the Validation of LC-MS/MS Assays for (3S)-3-Hydroxydocosanoyl-CoA with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of long-chain acyl-Coenzyme A (CoA) species such as (3S)-3-hydroxydocosanoyl-CoA is critical. This guide provides an objective comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound with alternative analytical techniques. The information presented is supported by experimental data from established methods for similar long-chain acyl-CoAs, offering a framework for assay validation and selection.

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is essential for understanding cellular metabolism in both health and disease. While various methods exist, LC-MS/MS has become the gold standard due to its superior sensitivity and specificity.[1] The following table summarizes the key performance parameters of a proposed LC-MS/MS method for this compound against traditional HPLC-UV and enzymatic assays.

ParameterProposed LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol~120 pmol (with derivatization)~50 fmol
Limit of Quantitation (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) <15%<15%<20%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are the methodologies for the proposed LC-MS/MS assay and alternative techniques.

Proposed LC-MS/MS Method for this compound

This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices, adapted from established protocols for similar long-chain acyl-CoAs.[2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer and add an internal standard. Commonly used internal standards for long-chain acyl-CoAs include odd-chain fatty acyl-CoAs (e.g., C17:0-CoA) or stable isotope-labeled analogs.[4][5]

  • Load the sample homogenate onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[3]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[3]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to elute the long-chain acyl-CoA, followed by a wash and re-equilibration step.[3]

3. Tandem Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI+).[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: For this compound (Chemical Formula: C43H78N7O18P3S, Monoisotopic Mass: 1105.43 g/mol ), the protonated molecule [M+H]⁺ at m/z 1106.4 would be selected.[6][7]

  • Product Ion: A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety, is a common transition for acyl-CoAs.[2] Therefore, the product ion would be monitored at m/z 599.4.

  • Internal Standard: The MRM transition for the selected internal standard (e.g., [M+H]⁺ for C17:0-CoA) would be monitored concurrently.

Alternative Method 1: HPLC with UV Detection

This method is less sensitive than LC-MS/MS but can be a viable alternative when mass spectrometry is not available.

1. Sample Preparation

  • Sample extraction is performed similarly to the LC-MS/MS method, often involving protein precipitation and liquid-liquid or solid-phase extraction.

2. Derivatization (Optional)

  • To enhance sensitivity, derivatization of the thiol group of Coenzyme A can be performed, though this adds complexity to the protocol.

3. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column.

  • Mobile Phase: Typically a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like methanol or acetonitrile.[8]

  • Detection: UV absorbance is monitored at approximately 260 nm, which is the absorbance maximum for the adenine (B156593) base in the CoA molecule.[9]

Alternative Method 2: Enzymatic Assay

Enzymatic assays offer high specificity but are generally lower in throughput and may be susceptible to interference from other components in the sample matrix.

1. Principle

  • These assays typically rely on a specific enzyme that utilizes the acyl-CoA of interest as a substrate. The reaction is coupled to a secondary reaction that produces a detectable signal, such as a change in absorbance or fluorescence.[10] For example, the reaction could be coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

2. Procedure

  • The sample containing the acyl-CoA is incubated with a reaction mixture containing the specific enzyme(s), co-factors, and a substrate for the coupled reaction.

  • The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer.

  • The concentration of the acyl-CoA is determined by comparing the reaction rate to a standard curve prepared with known concentrations of the analyte.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in the proposed LC-MS/MS method for the validation of a this compound assay.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Cells) homogenization Homogenization & Internal Standard Spiking sample->homogenization spe Solid-Phase Extraction (SPE) (C18 Cartridge) homogenization->spe elution Elution spe->elution dry_recon Dry Down & Reconstitution elution->dry_recon lc Liquid Chromatography (C18 Reversed-Phase) dry_recon->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

A Researcher's Guide to Cross-Validation of (3S)-3-Hydroxydocosanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Ensuring Measurement Consistency Across Laboratories.

This guide provides a comprehensive framework for the cross-validation of (3S)-3-hydroxydocosanoyl-CoA measurements, a critical long-chain fatty acyl-CoA involved in human metabolism. Ensuring consistency and reproducibility of measurements across different laboratories is paramount for advancing research and drug development. This document outlines standardized methodologies, data comparison tables, and visual workflows to facilitate this process.

This compound is a human and Saccharomyces cerevisiae metabolite, classified as a very long-chain 3-hydroxy fatty acyl-CoA.[1][2] These molecules are key substrates in lipid metabolism and their dysregulation can be implicated in various diseases.[3][4] Given their central role, accurate and reproducible quantification is essential.

Recommended Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The consensus in the scientific community points to Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) as the most robust, sensitive, and reproducible method for the analysis of acyl-CoAs, including long-chain species like this compound.[4][5] This technique offers high specificity and the ability to quantify low-abundance molecules in complex biological matrices.

Standardized Experimental Protocol for Cross-Laboratory Validation

To ensure comparability of data across different laboratories, a standardized protocol is essential. The following methodology is a synthesis of best practices described in the literature for the analysis of long-chain acyl-CoAs.[3][6][7]

Sample Preparation and Extraction

Consistency in sample handling and extraction is the first critical step to minimize inter-lab variability.

  • Tissue Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.[8]

    • Homogenize a precise weight of frozen tissue (e.g., 40-100 mg) in a pre-chilled glass homogenizer.[6][7]

    • The homogenization buffer should be a potassium phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9) to ensure stability.[6][7]

    • An internal standard (IS), such as C17-CoA or a stable isotope-labeled version of the analyte, should be added at the beginning of the homogenization process to control for extraction efficiency and matrix effects.[7][9]

  • Acyl-CoA Extraction:

    • Perform a liquid-liquid or solid-phase extraction. A common method involves the addition of organic solvents like acetonitrile (B52724) and isopropanol (B130326) to the tissue homogenate to precipitate proteins and extract the acyl-CoAs.[4][6]

    • Vortex and sonicate the mixture to ensure complete extraction.[7]

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[7]

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • For cleaner samples and improved sensitivity, an optional SPE step can be employed using a C18 reversed-phase column.[3]

    • The extract is loaded onto the column, washed, and the acyl-CoAs are eluted.

    • The eluent is then typically evaporated to dryness and reconstituted in an appropriate buffer for LC-MS/MS analysis.

Liquid Chromatography (LC) Separation
  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[3]

  • Mobile Phases: A binary gradient system is common, often consisting of an aqueous mobile phase with an ammonium (B1175870) salt (e.g., ammonium hydroxide (B78521) or ammonium formate) and an organic mobile phase like acetonitrile.[3][10] The high pH of the mobile phase (around 10.5) can improve the peak shape of long-chain acyl-CoAs.[3]

  • Gradient: A gradient elution, where the proportion of the organic mobile phase is increased over time, is necessary to separate the different acyl-CoA species.

Tandem Mass Spectrometry (MS/MS) Detection
  • Ionization: Positive electrospray ionization (ESI) is commonly used for the detection of acyl-CoAs.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[4][8][9] This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

    • A characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is a common fragmentation pattern for acyl-CoAs and can be used in precursor ion or neutral loss scans for identification.[3][4][11]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Data Presentation for Cross-Laboratory Comparison

To facilitate a clear comparison of results from different laboratories, data should be presented in a structured tabular format.

Table 1: Inter-Laboratory Comparison of this compound Quantification in a Standard Reference Material

Laboratory IDMean Concentration (pmol/mg tissue)Standard DeviationCoefficient of Variation (%)
Lab A15.21.811.8
Lab B14.81.510.1
Lab C16.12.113.0

Table 2: Method Validation Parameters Across Laboratories

ParameterLab ALab BLab CAcceptance Criteria
Linearity (R²) 0.9980.9990.997> 0.99
Lower Limit of Quantification (LLOQ) (fmol) 54.55.5Signal-to-Noise > 10
Intra-day Precision (%CV) 3.52.94.1< 15%
Inter-day Precision (%CV) 6.85.57.2< 15%
Accuracy (%) 98.2101.597.585-115%
Recovery (%) 858882Consistent across labs

Visualizing Workflows and Pathways

Diagrams created using Graphviz can help in visualizing the complex biological pathways and experimental workflows, ensuring all participating researchers have a common understanding.

fatty_acid_beta_oxidation cluster_matrix Mitochondrial Matrix fatty_acyl_coa Long-Chain Fatty Acyl-CoA enoyl_coa Trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (3S)-3-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shorter_acyl_coa Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Mitochondrial beta-oxidation pathway for long-chain fatty acids.

experimental_workflow start Tissue Sample Collection (Flash Freeze) homogenization Homogenization (with Internal Standard) start->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction purification SPE Purification (Optional) extraction->purification lc_separation LC Separation (C18 Reversed-Phase) purification->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Cross-Lab Comparison data_analysis->end

Caption: Standardized workflow for acyl-CoA measurement cross-validation.

References

Comparative Guide for the Definitive Identification of (3S)-3-Hydroxydocosanoyl-CoA Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the unambiguous identification of (3S)-3-hydroxydocosanoyl-CoA. The supported experimental data, detailed protocols, and visual workflows are designed to assist researchers in selecting the most appropriate methodology for their specific needs in the realm of lipidomics and metabolic pathway analysis.

The accurate identification of long-chain acyl-Coenzyme A (acyl-CoA) thioesters, such as this compound, is critical for understanding cellular metabolism in both physiological and pathological states.[1] High-resolution mass spectrometry has emerged as a highly sensitive and specific technique for the analysis of these low-abundance, yet pivotal, molecules.[2]

Comparison of Analytical Methodologies

The quantification and identification of acyl-CoA species present a significant analytical challenge due to their low cellular abundance and structural complexity.[3] While several methods exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique, offering unparalleled sensitivity and specificity.[2] The performance of these methods is highly dependent on the chosen sample extraction and chromatographic strategies. Below is a comparative analysis of HRMS with other common analytical approaches.

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS/MS)HPLC-UV/FluorescenceGas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assays
Specificity Very High (based on accurate mass-to-charge ratio and fragmentation pattern)Moderate (risk of co-elution with structurally similar compounds)High (requires derivatization, which can introduce artifacts)[4]High (specific to the enzyme used)
Sensitivity Very High (low fmol to attomol range)Low (pmol to nmol range)[1]High (pg range, but sample loss can occur during derivatization)Moderate to High (fmol to pmol range)[1]
Structural Info. Extensive (provides elemental composition and detailed fragmentation data)Limited (retention time only)Good (provides fragmentation data of the derivatized analyte)Indirect (infers presence based on activity)
Throughput HighModerateLow (due to derivatization and longer run times)Low to Moderate
Sample Prep. Relatively simple extractionCan require derivatization for fluorescence detection[1]Complex and time-consuming derivatization required[4]Specific buffer and cofactor conditions required
Linearity (R²) >0.99[1]>0.99VariableVariable
Precision (RSD%) < 15%< 15%[1]< 20%< 20%[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol outlines a robust method for the extraction of long-chain acyl-CoAs from cellular or tissue samples, adapted from established procedures.[5][6]

  • Homogenization: Homogenize tissue samples or cell pellets on ice in a suitable buffer.

  • Protein Precipitation: Add ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., heptadecanoyl-CoA) to the homogenate.[6]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for LC-MS/MS analysis.[6]

G cluster_extraction Acyl-CoA Extraction Workflow A Biological Sample (Cells/Tissue) B Homogenization A->B C Protein Precipitation (ice-cold SSA + IS) B->C D Vortexing C->D E Centrifugation (15,000 x g, 4°C) D->E F Collect Supernatant E->F G LC-HRMS/MS Analysis F->G

Acyl-CoA Extraction Workflow
Protocol 2: LC-HRMS/MS Analysis of this compound

This protocol provides a general workflow for the analysis of this compound using a high-resolution mass spectrometer.

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for optimal separation of long-chain acyl-CoAs.[2]

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient starts at a low percentage of mobile phase B and ramps up to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Scan Mode: Full scan with a resolution of at least 70,000 to enable accurate mass measurement.

    • MS/MS Fragmentation: Data-dependent acquisition (DDA) or targeted MS/MS of the predicted precursor ion for this compound.

    • Collision Energy: Optimize collision energy to achieve characteristic fragmentation.

Identifying this compound by its Mass Spectral Features

The definitive identification of this compound relies on a combination of accurate mass measurement of the precursor ion and the presence of characteristic fragment ions in the MS/MS spectrum.

Expected m/z Values for [M+H]+ of this compound:

  • Monoisotopic Mass: C43H78N7O18P3S

  • Calculated m/z: 1150.4216

Characteristic Fragmentation Pattern: Acyl-CoAs exhibit a well-defined fragmentation pattern in positive ion mode MS/MS.[7] The fragmentation of the CoA moiety provides diagnostic ions that confirm the compound class.[8] The fragmentation of the acyl chain provides structural information.

  • Neutral Loss of 507.0 Da: A characteristic neutral loss corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety is a hallmark of acyl-CoAs.[5][8]

  • Fragment Ion at m/z 428.037: This fragment represents the phosphoadenosine portion of the CoA molecule.[3][7]

  • Acyl Chain Fragmentation: For 3-hydroxy fatty acids, a characteristic fragment resulting from cleavage at the beta-position is expected. While the literature primarily discusses the fragmentation of 3-hydroxy fatty acid methyl esters (base peak at m/z 103), a similar cleavage is anticipated for the acyl-CoA, which would aid in localizing the hydroxyl group.[9]

G cluster_fragmentation Predicted HRMS/MS Fragmentation of this compound A [M+H]+ m/z 1150.4216 This compound B Neutral Loss -507.0 Da Acylium Ion A->B MS/MS C Fragment Ion m/z 428.037 Phosphoadenosine A->C MS/MS D Acyl Chain Fragment Characteristic Ion Confirms 3-hydroxy position B->D Further Fragmentation

Predicted HRMS/MS Fragmentation

Conclusion

High-resolution mass spectrometry offers an unparalleled combination of sensitivity, specificity, and structural elucidation power for the definitive identification of this compound. The ability to obtain accurate mass measurements of both the precursor and fragment ions provides a high degree of confidence in the identification, which is often not achievable with other techniques. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions when investigating the complex roles of long-chain acyl-CoAs in biological systems.

References

A Researcher's Guide to Assessing the Purity of (3S)-3-hydroxydocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid mediators is paramount for obtaining reliable and reproducible experimental results. This guide provides a comparative overview of analytical methods for assessing the purity of commercially available or custom-synthesized (3S)-3-hydroxydocosanoyl-CoA, a key very-long-chain fatty acyl-CoA involved in cellular metabolism.

This compound is a crucial intermediate in fatty acid elongation and is implicated in various physiological and pathological processes. Given that direct commercial availability of this specific acyl-CoA is limited, researchers often rely on custom synthesis. This necessitates rigorous purity assessment to identify and quantify potential contaminants that could interfere with experimental outcomes.

Comparison of Analytical Methods for Purity Assessment

The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the research, including the desired level of sensitivity, selectivity, and the nature of the potential impurities. The following table summarizes and compares the recommended analytical methods for this compound.

Analytical Method Principle Information Provided Advantages Limitations Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection of the adenine (B156593) chromophore of Coenzyme A at ~260 nm.Quantitative purity based on peak area percentage. Detects impurities with a UV chromophore.Widely available, robust, and provides quantitative data on UV-active impurities.May not detect non-UV active impurities. Co-elution of impurities with similar polarity can occur.>95%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with mass analysis of the parent ion and its fragments.Highly specific identification and quantification of the target molecule and its impurities based on mass-to-charge ratio.High sensitivity and selectivity. Can identify and quantify both known and unknown impurities.Requires more specialized equipment and expertise. Ion suppression effects can influence quantification.>98%
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Confirms the chemical structure of the main component and can identify and quantify major impurities.Provides unambiguous structural confirmation. Quantitative with an internal standard.Lower sensitivity compared to MS. May not detect trace impurities.Structural confirmation consistent with the proposed molecule.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of stereoisomers using a chiral stationary phase.Determines the enantiomeric purity (ratio of 3S to 3R isomer).Essential for confirming the correct stereochemistry, which is crucial for biological activity.Requires specialized chiral columns and method development.>99% (S)-isomer
Enzymatic Assay Measures the biological activity of the acyl-CoA using a specific enzyme, such as a 3-hydroxyacyl-CoA dehydrogenase.Assesses the functional purity of the molecule.Directly measures the proportion of the sample that is biologically active.Does not provide information on the nature of chemical impurities. Dependent on enzyme purity and specificity.Activity consistent with a highly pure standard.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for long-chain acyl-CoAs and should be optimized for your specific instrumentation and experimental setup.

HPLC-UV Method for Quantitative Purity
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: Dissolve the this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

LC-MS/MS Method for Identification and Trace Impurity Analysis
  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 10% to 95% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Mode: Positive ion mode is typically used for acyl-CoAs.

  • Transitions for Multiple Reaction Monitoring (MRM):

    • Parent Ion (Q1): [M+H]+ for this compound.

    • Fragment Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the fatty acyl chain or a part of the coenzyme A moiety.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with the initial mobile phase.

  • Analysis: Monitor for the expected parent and fragment ions of this compound and for the masses of potential impurities.

Chiral HPLC for Enantiomeric Purity
  • Note: This method typically analyzes the 3-hydroxydocosanoic acid after hydrolysis of the CoA ester, as chiral separation of the large acyl-CoA molecule can be challenging.

  • Hydrolysis Step: Cleave the thioester bond of this compound using mild alkaline hydrolysis to yield 3-hydroxydocosanoic acid.

  • Derivatization (Optional but Recommended): Derivatize the hydroxyl and/or carboxyl group of the fatty acid to improve chromatographic separation and detection.

  • Instrumentation: An HPLC system with a UV or fluorescence detector.

  • Column: A chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A non-polar mobile phase such as hexane (B92381) with a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of acid (e.g., trifluoroacetic acid) for acidic analytes.

  • Detection: Based on the properties of the derivative.

  • Analysis: Compare the peak areas of the (S) and (R) enantiomers.

Potential Impurities to Consider

When assessing the purity of this compound, it is important to consider the potential for the following impurities:

  • Starting Materials: Unreacted 3-hydroxydocosanoic acid and Coenzyme A.

  • Byproducts of Synthesis: Reagents used for the activation of the carboxylic acid (e.g., N-hydroxysuccinimide).

  • Related Fatty Acyl-CoAs: Acyl-CoAs with different chain lengths that may have been present in the starting fatty acid material.

  • Stereoisomer: The (3R)-3-hydroxydocosanoyl-CoA enantiomer.

  • Degradation Products: Hydrolysis of the thioester bond leading to the free fatty acid and Coenzyme A. Oxidation of the fatty acid chain.

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the potential biological role of this compound, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution hplc_uv HPLC-UV (Quantitative Purity) dissolution->hplc_uv lc_ms LC-MS/MS (Identification & Trace Impurities) dissolution->lc_ms chiral_hplc Chiral HPLC (Enantiomeric Purity) dissolution->chiral_hplc nmr NMR (Structural Confirmation) dissolution->nmr quantification Quantification of Impurities hplc_uv->quantification identification Structural Identification lc_ms->identification enantiomeric_ratio Enantiomeric Ratio Determination chiral_hplc->enantiomeric_ratio nmr->identification final_purity Final Purity Assessment quantification->final_purity identification->final_purity enantiomeric_ratio->final_purity signaling_pathway cluster_downstream Potential Downstream Pathways FA_elongation Fatty Acid Elongation Pathway C20_CoA Arachidoyl-CoA (C20:0) condensation Condensation C20_CoA->condensation reduction Reduction condensation->reduction target This compound reduction->target dehydration Dehydration target->dehydration reduction2 Reduction dehydration->reduction2 C22_CoA Docosanoyl-CoA (C22:0) reduction2->C22_CoA sphingolipids Sphingolipid Synthesis C22_CoA->sphingolipids membrane Membrane Incorporation C22_CoA->membrane signaling Lipid Signaling C22_CoA->signaling

Kinetic Comparison of Enzymes Utilizing (3S)-3-Hydroxydocosanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic pathways and drug development, understanding the enzymatic kinetics of very-long-chain fatty acids (VLCFAs) is crucial. This guide provides a comparative analysis of enzymes that metabolize (3S)-3-hydroxydocosanoyl-CoA, a key intermediate in peroxisomal β-oxidation.

This compound is a 22-carbon chain, 3-hydroxy fatty acyl-CoA that plays a role as a human and Saccharomyces cerevisiae metabolite. Its metabolism is primarily carried out by the D-specific multifunctional enzyme type 2 (MFE-2), also known as 17β-hydroxysteroid dehydrogenase type IV (HSD17B4). This enzyme is a cornerstone of peroxisomal β-oxidation, the primary pathway for shortening VLCFAs.

Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

The breakdown of fatty acids for energy, known as β-oxidation, occurs in both mitochondria and peroxisomes. However, peroxisomes are specifically equipped to handle VLCFAs (fatty acids with 22 or more carbons), which are too long for mitochondrial enzymes to process efficiently.[1] The initial steps of VLCFA β-oxidation occur in the peroxisomes until they are shortened to medium-chain fatty acids, which are then transported to the mitochondria for complete oxidation.

The peroxisomal β-oxidation pathway involves a series of enzymatic reactions. This compound is an intermediate in this pathway, and its further metabolism is catalyzed by the 3-hydroxyacyl-CoA dehydrogenase domain of MFE-2.

Key Enzyme: Peroxisomal Multifunctional Enzyme Type 2 (MFE-2/HSD17B4)

MFE-2 is a bifunctional enzyme possessing both enoyl-CoA hydratase and D-specific 3-hydroxyacyl-CoA dehydrogenase activities.[2][3][4] This enzyme is crucial for the metabolism of both straight-chain and 2-methyl-branched-chain fatty acids.[2] The 3-hydroxyacyl-CoA dehydrogenase component of MFE-2 catalyzes the conversion of (3S)-3-hydroxyacyl-CoAs to their corresponding 3-oxoacyl-CoAs.

Comparative Kinetic Data

Due to the scarcity of direct kinetic data for this compound, this guide presents data for MFE-2 with other long-chain 3-hydroxyacyl-CoA substrates as a proxy for comparison. This allows for an estimation of the enzyme's efficiency with VLCFA intermediates.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source
Peroxisomal Multifunctional Enzyme Type 2 (MFE-2/HSD17B4) (3R)-3-hydroxyoctanoyl-CoA10Data not availableData not available[6]
Mitochondrial L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) 3-hydroxyhexadecanoyl-CoA~5Data not availableData not available[7]

Note: The provided data is for different enzymes and substrates of varying chain lengths. Direct comparison should be made with caution. The Km value for MFE-2 with a shorter C8 substrate suggests a high affinity. It is plausible that the affinity for the longer C22 substrate would be in a similar micromolar range. LCHAD is a mitochondrial enzyme and is included for a broad comparison of 3-hydroxyacyl-CoA dehydrogenase activity.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for measuring 3-hydroxyacyl-CoA dehydrogenase activity and can be optimized for very-long-chain substrates like this compound.[7][8][9][10]

Principle:

The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The reaction is:

(3S)-3-hydroxyacyl-CoA + NAD⁺ ⇌ 3-oxoacyl-CoA + NADH + H⁺

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.

  • NAD⁺ Solution: 10 mM NAD⁺ in assay buffer.

  • Substrate Stock Solution: this compound. Due to the poor water solubility of very-long-chain acyl-CoAs, it is recommended to dissolve the substrate in a small amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the assay buffer containing a detergent like Triton X-100 (final concentration 0.01-0.05%) to aid in solubilization.[11] The final concentration of the organic solvent in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Solution: Purified or partially purified peroxisomal multifunctional enzyme type 2 (MFE-2).

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺ solution.

  • Add the enzyme solution to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate.

  • Initiate the reaction by adding the this compound substrate solution.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of the this compound substrate.

Data Analysis:

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression software. The turnover number (kcat) can be calculated if the concentration of the enzyme is known (kcat = Vmax / [Enzyme]).

Signaling Pathways and Experimental Workflows

Peroxisomal β-Oxidation Pathway

The following diagram illustrates the central role of this compound and MFE-2 in the peroxisomal β-oxidation of very-long-chain fatty acids.

Peroxisomal_Beta_Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Docosanoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA MFE-2 (Hydratase activity) Ketoacyl_CoA 3-Oxodocosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA MFE-2 (Dehydrogenase activity) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: The peroxisomal β-oxidation pathway for very-long-chain fatty acids.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps for determining the kinetic parameters of an enzyme with this compound.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification (e.g., MFE-2) Reaction_Setup Reaction Setup (Buffer, NAD+, Enzyme) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate Preparation (this compound) & Solubilization Reaction_Initiation Reaction Initiation (Addition of Substrate) Substrate_Prep->Reaction_Initiation Reaction_Setup->Reaction_Initiation Data_Acquisition Spectrophotometric Monitoring (Absorbance at 340 nm) Reaction_Initiation->Data_Acquisition Rate_Calculation Calculation of Initial Rates Data_Acquisition->Rate_Calculation Kinetic_Plotting Michaelis-Menten Plotting Rate_Calculation->Kinetic_Plotting Parameter_Determination Determination of Km, Vmax, kcat Kinetic_Plotting->Parameter_Determination

Caption: Workflow for the kinetic analysis of enzymes utilizing this compound.

References

Safety Operating Guide

Personal protective equipment for handling (3S)-3-hydroxydocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3S)-3-hydroxydocosanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of this compound. The following procedures are based on best practices for handling laboratory chemicals with unknown toxicological properties and should be implemented to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.

Situation Required PPE Justification
Receiving and Unpacking - Nitrile gloves (single pair) - Laboratory coat - Safety glassesProvides a basic barrier against accidental skin contact or splashes during the initial handling of the sealed container.
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double pair) - Disposable gown - Safety goggles - N95 respiratorMinimizes the risk of inhaling fine particles and prevents skin contact with the concentrated solid. Double gloving is recommended to reduce the risk of contamination.[1][2]
Working with Solutions - Nitrile gloves (double pair) - Laboratory coat or disposable gown - Safety goggles or a face shieldProtects against splashes and skin contact. A face shield offers additional protection when larger volumes are being handled.[1]
Spill Cleanup - Nitrile gloves (double pair, heavy-duty) - Disposable gown - Safety goggles and face shield - N95 respirator (for powders) or appropriate chemical cartridge respirator (for volatile solutions)Ensures maximum protection from exposure during the management of a spill. The type of respiratory protection depends on the physical form of the spilled material.
Disposal of Waste - Nitrile gloves (single pair) - Laboratory coat - Safety glassesProvides necessary protection when handling sealed waste containers.

Operational Plan

A systematic approach to handling this compound is essential for safety and to prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, handle it as a spill and follow the spill cleanup protocol.

  • Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Follow the manufacturer's specific storage temperature recommendations.

Handling and Use
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Aseptic Technique: If the compound is to be used in cell-based assays or other sterile applications, employ aseptic handling techniques to prevent microbial contamination.

  • Avoid Aerosolization: When working with the solid form, handle it gently to avoid creating dust. When working with solutions, avoid vigorous shaking or vortexing that could generate aerosols.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Liquid Spills: Surround the spill with an absorbent material (e.g., absorbent pads, sand, or vermiculite) to contain it.

  • Clean the Spill:

    • Carefully sweep up the contained solid material or absorb the liquid.

    • Place the waste into a labeled, sealed container.

    • Decontaminate the area with an appropriate solvent or cleaning solution, followed by a final rinse with water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound, as well as any lab consumables contaminated with the solid (e.g., weighing paper, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • Contaminated PPE: All disposable PPE used while handling the compound should be placed in a designated hazardous waste bag.

  • Container Management: All waste containers must be kept closed except when adding waste. They should be stored in a secondary containment bin in a designated waste accumulation area.

  • Disposal Procedure: All waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound.

SafeHandlingWorkflow Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Intact Preparation Preparation in Fume Hood Storage->Preparation Don PPE Experiment Experimental Use Preparation->Experiment WasteCollection Waste Collection (Segregated) Experiment->WasteCollection Disposal Hazardous Waste Disposal WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound.

SpillResponsePlan Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Step-by-step spill response plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.